Bis(2-nitrophenyl) sulfite
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
248254-18-4 |
|---|---|
Molecular Formula |
C12H8N2O7S |
Molecular Weight |
324.27 g/mol |
IUPAC Name |
bis(2-nitrophenyl) sulfite |
InChI |
InChI=1S/C12H8N2O7S/c15-13(16)9-5-1-3-7-11(9)20-22(19)21-12-8-4-2-6-10(12)14(17)18/h1-8H |
InChI Key |
OFDUKHHXEZFMGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide on Bis(2-nitrophenyl) Sulfide and Disulfide
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
A thorough investigation for the compound "Bis(2-nitrophenyl) sulfite" did not yield a specific CAS number or detailed experimental data in the public domain. It is possible that this compound is not well-characterized or is known by a different chemical name. However, extensive information is available for the closely related compounds, Bis(2-nitrophenyl) sulfide and Bis(2-nitrophenyl) disulfide. This guide provides a detailed technical overview of these two compounds, including their chemical properties, synthesis, and relevant experimental protocols.
It is crucial to distinguish between the sulfite, sulfide, and disulfide functionalities, as their chemical structures and properties differ significantly. The following diagram illustrates these differences.
Figure 1: Chemical structures of sulfite, sulfide, and disulfide bridges.
Bis(2-nitrophenyl) sulfide
Also known as 2,2'-Dinitrodiphenyl sulfide, this compound is a diaryl thioether.
Properties
A summary of the key properties of Bis(2-nitrophenyl) sulfide is presented in the table below.
| Property | Value | References |
| CAS Number | 22100-66-9 | [1][2][3][4] |
| Molecular Formula | C12H8N2O4S | [1][2][4] |
| Molecular Weight | 276.27 g/mol | [1][2][4] |
| Synonyms | 1-Nitro-2-(2-nitrophenyl)sulfanylbenzene; Dapsone Impurity 7; 2,2'-Dinitrodiphenylsulfide; 2-Nitro-1-(2-nitrophenylthio)benzene; 1,1'-Sulfanediylbis(2-nitrobenzene) | [1][2] |
Applications
Bis(2-nitrophenyl) Sulfide is utilized in the green synthetic preparation of diaryl thioethers through a metal-free DBU-based ionic liquid-catalyzed coupling reaction of aryl halides with carbon disulfide[3].
Bis(2-nitrophenyl) disulfide
This compound, also referred to as 2-Nitrophenyl disulfide, is characterized by a disulfide bond connecting the two phenyl rings.
Properties
The table below summarizes the main properties of Bis(2-nitrophenyl) disulfide.
| Property | Value | References |
| CAS Number | 1155-00-6 | [5][6] |
| Molecular Formula | (O2NC6H4)2S2 | [6] |
| Molecular Weight | 308.33 g/mol | [6] |
| Melting Point | 194-197 °C (lit.) | [6] |
| Synonyms | 2-Nitrophenyl disulfide; o-Nitrophenyl disulfide; 2,2'-Dinitrodiphenyl disulfide | [5][6] |
| EC Number | 214-581-5 | [6] |
Experimental Protocols
One-Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides
A scalable, one-step procedure has been developed for the production of 2-alkyl-substituted benzothiazoles from the corresponding bis-(2-nitrophenyl)-disulfides[7].
Materials:
-
1,2-bis(4-(methylthio)-2-nitrophenyl)disulfane
-
Acetic acid
-
Sodium sulphite
-
Water
-
Chloroform
Procedure:
-
A suspension of 1,2-bis(4-(methylthio)-2-nitrophenyl)disulfane (400.0 g, 0.9987 mol) in 1000 mL of acetic acid is heated to its boiling point.
-
Sodium sulphite (969.3 g, 7.698 mol) is added portionwise over 3 hours with vigorous stirring.
-
The reaction mixture is boiled for an additional 16 hours under stirring.
-
After cooling to 90°C, 3000 mL of water is added.
-
The mixture is allowed to cool to room temperature and is then extracted with chloroform (2 x 3000 mL).
-
The combined organic phases are washed with water (2 x 3000 mL).
-
The solvent is removed under reduced pressure to yield the product.
The following diagram illustrates the workflow for this synthesis.
Figure 2: Synthesis of 2-alkyl-substituted benzothiazoles.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 3. bis(2-nitrophenyl) sulfide | 22100-66-9 [chemicalbook.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Disulfide, bis(2-nitrophenyl) | C12H8N2O4S2 | CID 70861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(2-nitrophenyl) disulfide 99 1155-00-6 [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide on the Synthesis and Discovery of Bis(2-nitrophenyl) Disulfide and Related Compounds
Introduction
This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of Bis(2-nitrophenyl) disulfide. Due to the limited information available on "Bis(2-nitrophenyl) sulfite," this paper focuses on the more extensively documented and structurally related compounds: Bis(2-nitrophenyl) disulfide and Bis(2-nitrophenyl) sulfide. These compounds are of interest to researchers and professionals in drug development and organic synthesis. This guide will detail experimental protocols, present quantitative data in a structured format, and provide visualizations of the synthetic workflows.
A Note on Nomenclature
Initial searches for "this compound" did not yield specific methods for its synthesis or discovery. It is plausible that this name is a misnomer for the more common and well-documented disulfide or sulfide analogues. Therefore, this guide will focus on these related compounds to provide the most relevant and useful information.
Bis(2-nitrophenyl) Disulfide
Bis(2-nitrophenyl) disulfide, also known as 2,2'-Dinitrodiphenyl disulfide, is a key intermediate in organic synthesis. It is a stable, crystalline solid.
Quantitative Data
The key quantitative data for Bis(2-nitrophenyl) disulfide are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₂H₈N₂O₄S₂ | [1][2][3] |
| Molecular Weight | 308.33 g/mol | [2][4][5] |
| CAS Number | 1155-00-6 | [2][5] |
| Melting Point | 194-197 °C | [5][6] |
| Appearance | Light yellow to brown powder/crystals | [2] |
| Purity | >98.0% (GC) | [2] |
Experimental Protocol: Synthesis of Bis(2-nitrophenyl) Disulfide
The following protocol is a well-established method for the synthesis of Bis(2-nitrophenyl) disulfide, adapted from Organic Syntheses.[7]
Materials:
-
o-Chloronitrobenzene
-
Crystalline sodium sulfide (Na₂S·9H₂O)
-
Sulfur
-
95% Ethanol
-
Water
Procedure:
-
In a 3-liter round-bottomed flask equipped with a reflux condenser, dissolve 360 g (1.5 moles) of crystalline sodium sulfide in 1.5 liters of 95% ethanol by heating on a steam bath.
-
To the dissolved sodium sulfide, add 48 g (1.5 gram-atoms) of finely ground sulfur. Continue heating until the sulfur has completely dissolved, forming a brownish-red solution of sodium disulfide.
-
In a separate 5-liter round-bottomed flask, prepare a solution of 315 g (2 moles) of o-chloronitrobenzene in 500 cc of 95% ethanol.
-
Slowly add the sodium disulfide solution to the o-chloronitrobenzene solution through a funnel placed in the top of the reflux condenser. The initial addition should be slow due to the exothermic nature of the reaction.
-
Once the addition is complete, heat the mixture on a steam bath. The reaction should be heated gently at first and then at full heat for two hours.
-
After two hours, cool the reaction mixture and filter it by suction to collect the solid product.
-
Transfer the filtered solid, a mixture of the disulfide product and sodium chloride, to a 1-liter beaker.
-
Add 500 cc of water and stir thoroughly to dissolve the sodium chloride.
-
Filter the mixture again by suction to isolate the purified crystalline residue.
-
Wash the residue on the filter with 100 cc of 95% ethanol to remove any unreacted o-chloronitrobenzene.
-
The final product, Bis(2-nitrophenyl) disulfide, will have a melting point of 192–195 °C, with a typical yield of 180–210 g (58–66%).[7]
Purification
The synthesized Bis(2-nitrophenyl) disulfide can be further purified by recrystallization from glacial acetic acid or benzene. The purified product appears as yellow needles.[6]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Bis(2-nitrophenyl) disulfide.
Caption: Synthetic workflow for Bis(2-nitrophenyl) disulfide.
Bis(2-nitrophenyl) Sulfide
Bis(2-nitrophenyl) sulfide is another related compound of interest, often used as an intermediate in organic synthesis.[8]
Quantitative Data
| Property | Value | References |
| Molecular Formula | C₁₂H₈N₂O₄S | [9] |
| Molecular Weight | 276.27 g/mol | [9] |
| CAS Number | 22100-66-9 | [9] |
| Synonyms | 2-Nitrophenyl Sulfide, Bis(o-nitrophenyl) Sulfide, 1,1'-Thiobis[2-nitrobenzene], 2,2'-Dinitrodiphenyl Sulfide | [9] |
Experimental Protocol: Synthesis of (2-nitro-phenyl)-phenyl sulfide (A related sulfide)
While a specific protocol for Bis(2-nitrophenyl) sulfide was not found, the following procedure for a related compound, (2-nitro-phenyl)-phenyl sulfide, provides a relevant synthetic strategy.[10]
Materials:
-
Benzenethiol (Thiophenol)
-
Potassium hydroxide (KOH)
-
1-Chloro-2-nitrobenzene
-
Dimethyl sulfoxide (DMSO)
-
Ethyl ether
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 11.0 g (0.1 mol) of benzenethiol and 5.6 g (0.1 mol) of potassium hydroxide in 30 mL of DMSO.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 15.7 g (0.1 mol) of 1-chloro-2-nitrobenzene in 10 mL of DMSO dropwise over 5 minutes.
-
Stir the resulting mixture for 5 hours at 90°C.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of water.
-
Extract the product with ethyl ether (3 x 50 mL).
-
Combine the ether extracts and wash with water (5 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product as a yellow powder in 96% yield.[10]
This procedure can likely be adapted for the synthesis of Bis(2-nitrophenyl) sulfide by using 2-nitrothiophenol as the starting thiol.
Logical Relationship: Sulfide to Sulfone
Bis(3-nitrophenyl) sulfide can be oxidized to form Bis(3-nitrophenyl) sulfone, a reaction that is also applicable to the 2-nitro isomer. This transformation highlights the utility of the sulfide as a precursor to other functional molecules.[11]
Caption: Oxidation pathway from sulfide to sulfone.
Conclusion
While the synthesis of "this compound" remains elusive in the current literature, this guide provides a detailed examination of the synthesis and properties of the closely related and likely intended compounds: Bis(2-nitrophenyl) disulfide and Bis(2-nitrophenyl) sulfide. The provided experimental protocols, quantitative data, and workflow diagrams offer a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The information presented here facilitates a deeper understanding of these important chemical intermediates and their synthetic pathways.
References
- 1. PubChemLite - Bis(2-nitrophenyl) disulfide (C12H8N2O4S2) [pubchemlite.lcsb.uni.lu]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Disulfide, bis(2-nitrophenyl) | C12H8N2O4S2 | CID 70861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis(2-nitrophenyl) disulfide 99% | 1155-00-6 [sigmaaldrich.com]
- 6. Bis(2-nitrophenyl) disulfide | 1155-00-6 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. bis(2-nitrophenyl) sulfide | 22100-66-9 [chemicalbook.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Sciencemadness Discussion Board - synthesis of 2 nitro diphenyl sulfide - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. nbinno.com [nbinno.com]
Unraveling the Enigma: The Mechanism of Action of Bis(2-nitrophenyl) Sulfite - A Technical Assessment
For Immediate Release
[City, State] – October 26, 2025 – Despite significant interest in the biological activities of nitroaromatic and sulfur-containing compounds, a comprehensive review of the scientific literature reveals a notable absence of studies detailing the specific mechanism of action for bis(2-nitrophenyl) sulfite. This technical guide addresses this knowledge gap by postulating a hypothetical mechanism based on the known reactivity of its constituent functional groups and outlines a strategic experimental approach to elucidate its biological function. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this and related molecules.
Postulated Mechanism of Action: A Hypothesis
Based on the chemical structure of this compound, a plausible mechanism of action can be proposed that involves two key features: the reactivity of the sulfite ester linkage and the bioactivation of the nitroaromatic groups. It is hypothesized that this compound may act as a pro-drug, requiring metabolic activation to exert its biological effects.
Role of the Sulfite Moiety: Electrophilic Attack and Sulfite Release
The sulfite ester is susceptible to nucleophilic attack by biological macromolecules. It is proposed that the sulfur atom in this compound acts as an electrophile, reacting with nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins. This covalent modification could lead to the inactivation of key enzymes or disruption of protein-protein interactions, thereby interfering with cellular signaling pathways.
Alternatively, the sulfite ester could undergo hydrolysis, releasing sulfur dioxide (SO₂) or sulfite ions (SO₃²⁻). Sulfites are known for their antimicrobial and antioxidant properties and can influence cellular processes through various means, including the inhibition of certain enzymes.[1]
Bioactivation of the Nitroaromatic Groups
A crucial aspect of the proposed mechanism is the enzymatic reduction of the nitro groups, a common bioactivation pathway for many nitroaromatic compounds.[2][3][4][5] Cellular nitroreductases, often flavin-dependent enzymes, can reduce the nitro groups to highly reactive intermediates such as nitroso and hydroxylamine species.[2][3][4][5] These intermediates can induce cellular damage through several mechanisms:
-
Generation of Reactive Oxygen Species (ROS): The reduction of the nitro group can be a one-electron process, leading to the formation of a nitro anion radical. In the presence of molecular oxygen, this radical can be re-oxidized to the parent nitro compound, with the concomitant production of superoxide radicals, leading to oxidative stress.
-
Covalent Adduct Formation: The highly reactive nitroso and hydroxylamine intermediates can form covalent adducts with cellular macromolecules, including DNA and proteins, leading to genotoxicity and disruption of cellular function.
The strong electron-withdrawing nature of the nitro group also enhances the electrophilicity of the aromatic ring, potentially making it more susceptible to nucleophilic attack.[6]
Proposed Experimental Workflow for Elucidation of the Mechanism
To validate the hypothesized mechanism of action, a multi-faceted experimental approach is required. The following workflow outlines key experiments that would provide critical insights.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
The following are generalized protocols for key experiments proposed in the workflow.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Affinity Pull-Down Assay
-
Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker and a biotin tag.
-
Cell Lysate Preparation: Treat cells with the biotinylated probe or a control probe. Lyse the cells and collect the protein lysate.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated probe and its interacting proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and mass spectrometry to identify potential protein targets.
ROS Detection Assay (DCFDA Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and controls (e.g., vehicle, H₂O₂ as a positive control).
-
DCFDA Staining: Add 2',7'-dichlorofluorescin diacetate (DCFDA) to the cells and incubate. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the change in fluorescence as an indicator of intracellular ROS levels.
Hypothetical Signaling Pathway
Based on the postulated mechanism, this compound could potentially impact multiple signaling pathways. The diagram below illustrates a hypothetical pathway involving nitroreductase-mediated activation and subsequent cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svedbergopen.com [svedbergopen.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitro compound - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(2-nitrophenyl) sulfite and its related compounds. Due to the limited availability of direct experimental data for this compound, this guide leverages information from closely related analogs, primarily Bis(p-nitrophenyl) sulfite and other diaryl sulfites, to present a thorough understanding of the synthesis, properties, and reactivity of this class of compounds.
Introduction
This compound is an organic compound belonging to the diaryl sulfite family. These compounds are characterized by a central sulfite group (SO₃) bonded to two aryl substituents. The presence of nitro groups on the phenyl rings significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. This guide will delve into the synthetic methodologies, physicochemical properties, and reaction pathways relevant to this compound and its analogs.
Synthesis of Diaryl Sulfites
The general synthesis of diaryl sulfites involves the reaction of a phenol with thionyl chloride (SOCl₂) in the presence of a base to neutralize the HCl byproduct. This method is widely applicable to a variety of substituted phenols.
General Experimental Protocol for Diaryl Sulfite Synthesis
Materials:
-
Substituted Phenol (e.g., 2-Nitrophenol)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Diethyl Ether or Toluene
-
Anhydrous Sodium Sulfate
Procedure:
-
A solution of the substituted phenol (2.0 equivalents) in an anhydrous solvent (e.g., diethyl ether or toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Thionyl chloride (1.0 equivalent) is added dropwise to the stirred solution.
-
Anhydrous pyridine or triethylamine (2.0 equivalents) is then added dropwise to the reaction mixture. The reaction is typically exothermic, and the temperature should be maintained at or below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
The resulting precipitate (pyridinium or triethylammonium chloride) is removed by filtration.
-
The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diaryl sulfite.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture thereof).
An In-depth Technical Guide on the Spectroscopic Properties of Bis(2-nitrophenyl) sulfite
This technical guide provides a comprehensive overview of the predicted spectroscopic properties of Bis(2-nitrophenyl) sulfite. It is intended for researchers, scientists, and drug development professionals who may be working with or developing related compounds. The guide outlines a probable synthetic protocol and presents predicted FT-IR, UV-Vis, 1H NMR, and 13C NMR data in structured tables.
Core Data Presentation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.
Table 1: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600-1585 | Medium-Strong | Aromatic C=C stretch |
| ~1550-1475 | Strong | Asymmetric NO2 stretch[1][2] |
| ~1500-1400 | Medium-Strong | Aromatic C=C stretch[3] |
| ~1360-1290 | Strong | Symmetric NO2 stretch[1][2] |
| ~1200-1100 | Strong | S=O stretch (in sulfite ester) |
| ~1000-900 | Medium-Strong | S-O-C stretch |
| ~850 | Medium | C-N stretch |
| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Table 2: Predicted 1H NMR Spectroscopic Data for this compound (in CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | d | 2H | Aromatic H (adjacent to NO2) |
| ~7.6 - 7.8 | t | 2H | Aromatic H |
| ~7.4 - 7.6 | t | 2H | Aromatic H |
| ~7.2 - 7.4 | d | 2H | Aromatic H (adjacent to O-S) |
Note: The exact chemical shifts and coupling patterns will be influenced by the solvent and the conformational arrangement of the molecule.
Table 3: Predicted 13C NMR Spectroscopic Data for this compound (in CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Aromatic C-O |
| ~145 | Aromatic C-NO2 |
| ~135 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~120 | Aromatic C-H |
Note: The assignments are approximate and would require experimental data for definitive confirmation.
Table 4: Predicted UV-Vis Spectroscopic Data for this compound (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~260-280 | High | π → π* transition of the nitrophenyl chromophore[4] |
| ~330-350 | Low-Medium | n → π* transition of the nitro group[4] |
Experimental Protocols
The following section details a probable methodology for the synthesis and spectroscopic characterization of this compound. This protocol is based on general procedures for the synthesis of diaryl sulfites.
Synthesis of this compound
This procedure is adapted from the general synthesis of diaryl sulfites from phenols and thionyl chloride.
-
Materials:
-
2-Nitrophenol
-
Thionyl chloride (SOCl2)
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitrophenol (2.0 equivalents) in anhydrous diethyl ether or dichloromethane.
-
Add anhydrous pyridine or triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Spectroscopic Characterization
-
FT-IR Spectroscopy:
-
Acquire the FT-IR spectrum of the purified solid product using a KBr pellet or as a thin film from a solution.
-
Record the spectrum in the range of 4000-400 cm-1.
-
-
NMR Spectroscopy:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Record 1H and 13C NMR spectra on a high-resolution NMR spectrometer.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the purified product in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Record the UV-Vis absorption spectrum over a range of 200-800 nm.
-
Mandatory Visualization
The following diagrams illustrate the proposed experimental workflow and the logical relationship of the spectroscopic techniques used for characterization.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
Bis(2-nitrophenyl) sulfite safety and handling precautions
An in-depth analysis of publicly available safety and handling information reveals a significant lack of specific data for "Bis(2-nitrophenyl) sulfite." The scientific and safety literature predominantly features two structurally similar compounds: Bis(2-nitrophenyl) sulfide and Bis(2-nitrophenyl) disulfide . It is plausible that the intended compound of interest is one of these two, or that this compound is an exceptionally rare or novel substance with limited documented safety protocols.
This guide will provide a detailed overview of the safety and handling precautions for Bis(2-nitrophenyl) sulfide and Bis(2-nitrophenyl) disulfide, based on available data. Additionally, it will incorporate general safety principles for handling aromatic nitro compounds and sulfites, offering a robust safety framework for researchers, scientists, and drug development professionals.
Compound Identification and Properties
A clear distinction between the related compounds is critical for safety. The table below summarizes their key identifiers and physical properties.
| Property | Bis(2-nitrophenyl) sulfide | Bis(2-nitrophenyl) disulfide | General Sulfites |
| Synonyms | 2-Nitrophenyl sulfide, 1,1'-Thiobis[2-nitrobenzene], 2,2'-Dinitrodiphenyl sulfide[1][2][3] | 2-Nitrophenyl disulfide, (O2NC6H4)2S2 | Sulfur dioxide, bisulfites, metabisulfites[4] |
| CAS Number | 22100-66-9[1][2][3] | 1155-00-6 | Varies |
| Molecular Formula | C12H8N2O4S[2][3] | C12H8N2O4S2 | Varies (e.g., SO2, NaHSO3) |
| Molecular Weight | 276.27 g/mol [2][3] | 308.33 g/mol | Varies |
| Appearance | Not specified | Solid | Varies |
| Melting Point | Not specified | 194-197 °C | Not applicable |
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard classification for the disulfide analogue provides insight into potential risks.
| Hazard Class | Classification for Bis(2-nitrophenyl) disulfide | General Hazards of Aromatic Nitro Compounds | General Hazards of Sulfites |
| Acute Toxicity | Not classified as hazardous[5] | Can be toxic if swallowed, inhaled, or in contact with skin. | Harmful if swallowed[6]. Can cause allergic reactions in sensitive individuals[4][7]. |
| Skin Corrosion/Irritation | Not classified as hazardous[5] | May cause skin irritation. | Can cause dermatitis[4]. |
| Eye Damage/Irritation | Not classified as hazardous[5] | May cause serious eye irritation. | May cause eye irritation. |
| Respiratory/Skin Sensitization | Not classified as hazardous[5] | Not generally classified as sensitizers. | Can induce asthmatic reactions and anaphylaxis in sensitive individuals[4][8]. |
| Carcinogenicity/Mutagenicity | No data available | Some aromatic nitro compounds are suspected carcinogens. | Not considered carcinogenic or mutagenic[8]. |
| Environmental Hazards | Not classified as hazardous[5] | Can be harmful to aquatic life. | Harmful to aquatic life[6]. |
Safety and Handling Precautions
Given the potential hazards associated with aromatic nitro compounds and sulfites, a cautious approach is warranted when handling this compound or its analogues.
Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[6]
-
Containment: Use appropriate containment measures to prevent the dispersion of dust.[5]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[10]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[9]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
Hygiene Measures
-
Wash hands and face thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Remove contaminated clothing and wash it before reuse.[10]
First Aid Measures
The following first aid measures are general recommendations and should be adapted based on the specific nature of the exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][10] |
Storage and Disposal
Proper storage and disposal are crucial to maintain chemical stability and prevent environmental contamination.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][10] Keep containers tightly closed.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or soil.[10]
Experimental Protocols: General Handling Workflow
While specific experimental protocols for this compound are not available, a general workflow for handling potentially hazardous solid chemicals can be applied.
Caption: General workflow for handling potentially hazardous solid chemicals.
Logical Relationships: Potential Decomposition Pathway
Aromatic nitro compounds can be susceptible to decomposition, particularly at elevated temperatures or in the presence of reducing agents. A plausible, though unconfirmed, decomposition pathway for a sulfite ester could involve the release of sulfur dioxide.
Caption: Postulated decomposition pathway for this compound.
References
- 1. Bis(2-nitrophenyl) Sulfide | CAS No- 22100-66-9 | Simson Pharma Limited [simsonpharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 4. Adverse reactions to the sulphite additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. download.basf.com [download.basf.com]
- 7. researchgate.net [researchgate.net]
- 8. FCS8787/FY731: Sulfites: Separating Fact from Fiction [edis.ifas.ufl.edu]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide on the Thermochemical Data for Bis(2-nitrophenyl) sulfite
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(2-nitrophenyl) sulfite is an organic compound of interest in various chemical and biochemical research areas. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting its stability, reactivity, and behavior in different environments. This technical guide outlines the experimental and computational protocols that can be employed to determine these vital parameters.
Thermochemical Data
As of the latest literature search, specific, experimentally determined thermochemical data for this compound remains unquantified. However, for the purpose of theoretical calculations and as a placeholder for future experimental validation, the following table presents data for analogous compounds and highlights the parameters that need to be determined for this compound.
Table 1: Thermochemical Data for this compound and Analogous Compounds
| Compound | Formula | Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) | Heat Capacity (Cp) (J/mol·K) | Data Source |
| This compound | C12H8N2O7S | Data not available | Data not available | Data not available | To be determined |
| Bis(p-nitrophenyl) sulfite | C12H8N2O7S | Data not available | Data not available | Data not available | To be determined |
| Sulfur Dioxide | SO2 | -296.8 | 248.2 | 39.9 | Experimental |
Experimental Protocols for Thermochemical Data Determination
The following sections detail the experimental methodologies that are standardly used to determine the key thermochemical properties of organic compounds like this compound.
Synthesis of this compound
A probable synthetic route for this compound would involve the reaction of 2-nitrophenol with thionyl chloride (SOCl2) in the presence of a base (e.g., pyridine) to neutralize the HCl produced.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) can be determined using combustion calorimetry.
-
Apparatus: A high-precision bomb calorimeter.
-
Procedure:
-
A precisely weighed sample of this compound is placed in the calorimeter's bomb.
-
The bomb is filled with pure oxygen under high pressure.
-
The bomb is submerged in a known quantity of water in an insulated container.
-
The sample is ignited, and the temperature change of the water is meticulously recorded.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.
-
The standard enthalpy of formation is then derived using Hess's law, incorporating the standard enthalpies of formation of the combustion products (CO2, H2O, N2, and SO2).
-
Adiabatic Calorimetry for Heat Capacity and Entropy
Adiabatic calorimetry is employed to measure the heat capacity (Cp) of a substance as a function of temperature.
-
Apparatus: An adiabatic calorimeter.
-
Procedure:
-
A known mass of the sample is placed in a sample container within the calorimeter.
-
The sample is cooled to a very low temperature (near absolute zero).
-
A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.
-
The temperature change is precisely measured under adiabatic conditions (no heat exchange with the surroundings).
-
The heat capacity is calculated at that temperature.
-
This process is repeated at small temperature increments to obtain the heat capacity as a function of temperature.
-
-
Entropy Calculation: The standard molar entropy (S°) at a given temperature (e.g., 298.15 K) is then calculated by integrating the Cp/T data from 0 K to that temperature, using the Debye extrapolation for the low-temperature region.
Computational Chemistry Protocols
In the absence of experimental data, quantum chemical calculations provide a powerful tool for estimating thermochemical properties.
Workflow for Computational Thermochemistry
Caption: Workflow for computational thermochemical analysis.
A common and reliable method is the G4 theory or similar composite methods.
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Methodology:
-
Geometry Optimization: The molecular structure of this compound is optimized using a density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).
-
Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.
-
High-Level Single-Point Energy: A series of high-level single-point energy calculations are performed using methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) with progressively larger basis sets.
-
Extrapolation: The energies are extrapolated to the complete basis set (CBS) limit.
-
Core-Valence and Relativistic Effects: Corrections for core-valence and relativistic effects are added.
-
Atomization Energy: The total atomization energy is calculated by subtracting the energies of the constituent atoms from the final computed energy of the molecule.
-
Enthalpy of Formation: The enthalpy of formation at 0 K is calculated from the atomization energy and the known experimental enthalpies of formation of the gaseous atoms. This is then corrected to 298.15 K using the calculated thermal corrections.
-
Entropy and Heat Capacity: The standard molar entropy and heat capacity are calculated from the vibrational frequencies and other molecular properties using statistical mechanics.
-
Potential Signaling Pathway Involvement
Direct evidence for the involvement of this compound in specific signaling pathways is currently lacking. However, as a sulfite-containing compound, its hydrolysis in a biological system would release sulfite ions (SO32-) and 2-nitrophenol. Sulfite itself can be oxidized to sulfate by sulfite oxidase, an enzyme whose deficiency leads to severe neurological problems. Furthermore, sulfur dioxide (SO2), which exists in equilibrium with sulfite in acidic conditions, is now recognized as a gasotransmitter that can influence various signaling pathways, including those mediated by nitric oxide (NO) and hydrogen sulfide (H2S).
Hypothetical Pathway Post-Hydrolysis
Caption: Hypothetical biological fate of this compound.
Conclusion
While direct experimental thermochemical data for this compound is yet to be reported, this guide provides a robust framework for its determination. A combination of established experimental techniques, such as calorimetry, and high-level computational chemistry methods can provide the necessary data for a comprehensive understanding of this compound's energetic properties. Further research into its biological activity may also elucidate its role, if any, in cellular signaling pathways.
In-depth Technical Guide: Physicochemical Properties of Bis(2-nitrophenyl) Analogs and Protocols for Solubility Determination
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches for "Bis(2-nitrophenyl) sulfite" have not yielded specific quantitative solubility data or established experimental protocols for this exact compound. This suggests that the compound may be novel, unstable, or not widely reported. This guide provides comprehensive information on closely related and commercially available analogs, namely Bis(2-nitrophenyl) sulfide and Bis(2-nitrophenyl) disulfide . Furthermore, it offers a detailed, adaptable experimental protocol for determining the solubility of a compound like this compound in organic solvents, should it be synthesized or otherwise obtained.
Introduction to Bis(2-nitrophenyl) Analogs
Bis(2-nitrophenyl) sulfide and disulfide are organosulfur compounds that serve as valuable intermediates in various fields of chemical synthesis. The presence of the nitro groups significantly influences their chemical reactivity and physical properties, including their solubility profiles. Understanding these properties is crucial for their application in areas such as dye manufacturing, materials science, and as precursors for pharmacologically active molecules.
Physicochemical Data of Bis(2-nitrophenyl) Analogs
While specific data for the sulfite is unavailable, the properties of the sulfide and disulfide analogs provide valuable comparative insights.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| Bis(2-nitrophenyl) sulfide | 22100-66-9 | C₁₂H₈N₂O₄S | 276.27 | - | - |
| Bis(2-nitrophenyl) disulfide | 1155-00-6 | C₁₂H₈N₂O₄S₂ | 308.33 | Yellow to yellow-green crystalline powder | 194-197 |
Experimental Protocol: Determination of Solubility in Organic Solvents
The following protocol outlines a standard method for determining the solubility of a solid compound in various organic solvents. This method can be adapted for the characterization of this compound.
Objective:
To quantitatively determine the solubility of a solid compound in a range of organic solvents at a specified temperature.
Materials and Equipment:
-
The solid compound of interest (e.g., this compound)
-
A selection of high-purity organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, ethyl acetate, toluene, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C) and agitate them using a vortex mixer or shaker for a predetermined equilibration time (e.g., 24-48 hours). This allows the system to reach solubility equilibrium.
-
-
Sample Clarification:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis and Quantification:
-
HPLC Method (Preferred):
-
Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
UV-Vis Spectrophotometry Method:
-
If the compound has a distinct chromophore, prepare a calibration curve by measuring the absorbance of standard solutions at a specific wavelength (λ_max).
-
Dilute the filtered saturated solution and measure its absorbance.
-
Calculate the concentration using the Beer-Lambert law and the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
The following diagram illustrates the general workflow for this experimental protocol.
Logical Framework for Assessing Solubility of a Novel Compound
When approaching the solubility of a potentially new or uncharacterized compound like this compound, a logical progression of investigation is recommended.
This guide provides a foundational understanding of related compounds and a practical framework for determining the solubility of this compound. For researchers in drug development and other scientific fields, these methodologies are essential for the physicochemical characterization of new chemical entities.
Unlocking Therapeutic Potential: A Technical Guide to Future Research on Bis(2-nitrophenyl) sulfite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-nitrophenyl) sulfite is a largely unexplored molecule with significant potential for therapeutic applications, particularly in the realm of targeted cancer therapy. This technical guide outlines promising research avenues for this compound, focusing on its synthesis, characterization, and its prospective role as a hypoxia-activated prodrug. By leveraging the unique chemical properties of the diaryl sulfite linkage and the well-documented bioreductive activation of nitroaromatic groups, this compound emerges as a compelling candidate for the development of novel anticancer agents. This document provides a foundational framework for its investigation, including proposed synthesis and characterization protocols, and detailed experimental workflows for evaluating its biological activity.
Introduction
The quest for targeted and selective cancer therapies remains a paramount challenge in medicinal chemistry. A promising strategy involves the design of prodrugs that are activated under specific physiological conditions prevalent in the tumor microenvironment, such as hypoxia. Nitroaromatic compounds have been extensively investigated as triggers for hypoxia-activated prodrugs.[1][2][3][4] The reduction of the nitro group under low-oxygen conditions leads to a cascade of reactions, ultimately releasing a cytotoxic agent.
This compound presents a novel scaffold that combines the hypoxia-targeting potential of the nitroaromatic moiety with a labile sulfite ester linkage. The electron-withdrawing nature of the two nitrophenyl groups is expected to render the sulfur atom of the sulfite group highly electrophilic and susceptible to nucleophilic attack upon nitro group reduction. This could trigger the release of two molecules of 2-nitrophenol or its reduced metabolites, which may exhibit cytotoxic or other signaling activities. This guide details the untapped research potential of this compound.
Synthesis and Characterization
Proposed Synthesis
The synthesis of this compound can be envisioned through the reaction of 2-nitrophenol with thionyl chloride, likely in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Proposed Synthesis of this compound
-
Materials: 2-nitrophenol, thionyl chloride (SOCl₂), anhydrous pyridine, anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-nitrophenol (2.0 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (2.2 equivalents) to the solution with stirring.
-
To this mixture, add a solution of thionyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Proposed Characterization
As no published spectral data for this compound exists, the following analytical techniques will be crucial for its characterization:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the nitrophenyl rings. |
| ¹³C NMR | Aromatic carbons, including those attached to the oxygen and nitro groups. |
| FT-IR | Strong absorptions for N-O stretching of the nitro groups, S=O stretching of the sulfite, and C-O-S stretching. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₂H₈N₂O₇S. |
Potential Research Area: Hypoxia-Activated Prodrug
The primary and most exciting research avenue for this compound is its potential as a hypoxia-activated prodrug for cancer therapy.
Proposed Mechanism of Action
Under the hypoxic conditions characteristic of solid tumors, the nitro groups of this compound can be reduced by cellular reductases (e.g., cytochrome P450 reductases). This reduction increases the electron density on the phenyl rings, which in turn can trigger the cleavage of the S-O bonds of the sulfite linker, releasing the nitrophenol moieties or their reduced, potentially cytotoxic, metabolites.
Experimental Workflow for Biological Evaluation
A systematic approach is required to validate the potential of this compound as a hypoxia-activated prodrug.
Detailed Experimental Protocols
3.3.1. In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) should be used.
-
Culture Conditions: Cells will be cultured under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.
-
Treatment: Cells will be treated with increasing concentrations of this compound for 48-72 hours.
-
Viability Assay: Cell viability will be assessed using a standard MTT or CellTiter-Glo assay.
-
Data Analysis: The IC₅₀ values under normoxic and hypoxic conditions will be calculated and compared to determine the hypoxia-selective cytotoxicity.
3.3.2. Nitroreductase Activity Assay
-
Objective: To confirm that the activation of this compound is dependent on nitroreductase activity.
-
Method:
-
Perform cytotoxicity assays in cell lines with varying levels of nitroreductase expression.
-
Alternatively, use a specific inhibitor of nitroreductases (e.g., dicoumarol) to see if it reverses the hypoxia-selective toxicity.
-
Monitor the reduction of the nitro group by HPLC or LC-MS analysis of cell lysates.
-
3.3.3. Cleavage Product Identification
-
Objective: To identify the products released upon activation.
-
Method:
-
Incubate this compound with cancer cell lysates under hypoxic conditions.
-
Analyze the reaction mixture by LC-MS to identify 2-nitrophenol and its reduced metabolites (e.g., 2-hydroxylaminophenol, 2-aminophenol).
-
Further Research Directions
Beyond its potential as a hypoxia-activated prodrug, other research areas for this compound include:
-
Electrophilic Sulfur Donor: The electrophilic nature of the sulfur atom could be exploited for the targeted delivery of sulfur-containing species, which have diverse biological roles.
-
Signaling Pathway Modulation: The released 2-nitrophenol or its metabolites may modulate specific signaling pathways involved in cell proliferation, apoptosis, or angiogenesis.
Conclusion
This compound stands as a promising yet underexplored molecule with significant potential in drug discovery. Its unique combination of a hypoxia-sensitive trigger and a labile linker makes it an ideal candidate for development as a targeted anticancer agent. The proposed synthetic route and experimental workflows in this guide provide a clear path for researchers to begin to unlock the therapeutic potential of this intriguing compound. Further investigation is highly warranted to fully elucidate its chemical and biological properties and to explore its translation into clinical applications.
References
Methodological & Application
Application Notes and Protocols for the Use of Bis(2-nitrophenyl) Disulfide in Synthesis
A Note on Nomenclature: The compound "Bis(2-nitrophenyl) sulfite" is not commonly found in synthetic organic chemistry literature. It is plausible that this may be a misnomer for the more frequently used reagent, Bis(2-nitrophenyl) disulfide . This document provides detailed protocols for the application of Bis(2-nitrophenyl) disulfide, particularly in the synthesis of benzothiazoles, a reaction that notably employs sodium sulfite.
Introduction
Bis(2-nitrophenyl) disulfide is a versatile reagent in organic synthesis. A significant application lies in its use as a precursor for the synthesis of 2-alkyl-substituted benzothiazoles. Benzothiazoles are important structural motifs found in a variety of biologically active compounds and are used as key precursors for dyes, photosensitizers, and fluorescent markers.[1] The protocol described herein outlines a scalable, one-pot procedure for the synthesis of 2-alkyl-substituted benzothiazoles from the corresponding Bis(2-nitrophenyl) disulfides. This method is advantageous due to its use of inexpensive, stable, and relatively non-toxic starting materials, leading to high yields of the desired products.[1]
Reaction Workflow
The overall process involves the reduction of Bis(2-nitrophenyl) disulfide in the presence of a reducing agent like sodium sulfite and subsequent cyclization with an appropriate acid to form the benzothiazole ring.
Caption: Workflow for the one-pot synthesis of 2-alkyl-substituted benzothiazoles.
Proposed Signaling Pathway (Reaction Mechanism)
The reaction is proposed to proceed through four main stages:
-
Reduction: The Bis(2-nitrophenyl) disulfide is reduced to the corresponding 2-aminothiophenol intermediate.
-
SO₂ Generation: Sulfur dioxide is generated from the reducing agent (e.g., sodium sulfite) in the acidic medium.
-
Acid Activation: The carboxylic acid is activated by the generated SO₂.
-
Heterocyclization: The 2-aminothiophenol intermediate undergoes cyclization with the activated acid derivative to form the final benzothiazole product.[1]
Caption: Proposed four-part reaction mechanism for benzothiazole synthesis.
Experimental Protocols
4.1. General Procedure for the Synthesis of 2-Alkyl-substituted Benzothiazoles
This protocol is adapted from a scalable, one-step procedure.[1]
Materials:
-
Bis(2-nitrophenyl) disulfide derivative
-
Acetic acid (or other suitable carboxylic acid)
-
Sodium sulfite
-
Chloroform
-
Water
Procedure:
-
A suspension of the Bis(2-nitrophenyl) disulfide derivative in acetic acid is heated to its boiling point.
-
Sodium sulfite is added portionwise over a period of 3 hours with vigorous stirring.
-
The reaction mixture is then boiled for 16 hours under continuous stirring.
-
After the reaction is complete, the mixture is cooled to 90°C, and water is added.
-
The mixture is allowed to cool to room temperature.
-
The product is extracted with chloroform.
-
The combined organic phases are washed with water.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to yield the pure 2-alkyl-substituted benzothiazole.[1]
4.2. Example Protocol: Synthesis of 2-Ethylbenzo[d]thiazole
Materials and Quantities:
-
1,2-Bis(2-nitrophenyl)disulfane (30.0 g, 97.4 mmol)
-
Propionic acid
-
Sodium thiosulfate (186.1 g, 750 mmol) - Note: Sodium thiosulfate is used here as the reducing agent instead of sodium sulfite.
-
Water (200 mL for quenching, 300 mL for washing)
-
Chloroform (2 x 300 mL)
Procedure:
-
1,2-Bis(2-nitrophenyl)disulfane is added to propionic acid, and the resulting suspension is heated to its boiling point.
-
Sodium thiosulfate is added portionwise over 2 hours with vigorous stirring.
-
The suspension is boiled for 16 hours with continuous stirring.
-
The reaction mixture is cooled to 90°C, and 200 mL of water is added.
-
The mixture is allowed to cool to room temperature and is then extracted twice with 300 mL of chloroform.
-
The combined organic phases are washed with 300 mL of water.
-
The solvent is removed under reduced pressure to yield the crude product.[1]
Quantitative Data
The following table summarizes the yields for the synthesis of various 2-alkyl-substituted benzothiazoles using the described methodology.
| Starting Material | Product | Yield (%) |
| 1,2-Bis(4-(methylthio)-2-nitrophenyl)disulfane | 2-Methyl-5-(methylthio)benzothiazole | 89 |
| 1,2-Bis(2-nitrophenyl)disulfane | 2-Ethylbenzo[d]thiazole | High |
| Substituted Bis(2-nitrophenyl) disulfides | Corresponding 2-alkyl-substituted benzothiazoles | 78-90 |
Table adapted from data presented in ChemRxiv.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Ensure adequate ventilation, and use a local exhaust system if necessary.[2]
-
Storage: Keep the container tightly closed in a dry place. Protect from light and store under an inert atmosphere. For optimal product quality, refrigeration may be recommended.
-
Incompatibilities: Avoid strong oxidizing agents.
Always consult the specific Safety Data Sheet (SDS) for the reagents being used before commencing any experimental work.
References
Applications of Bis(2-nitrophenyl) sulfite in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-nitrophenyl) sulfite is a symmetrical diaryl sulfite possessing two electron-withdrawing nitro groups on the aromatic rings. While not as extensively documented in the scientific literature as some other activating agents, its structure suggests significant potential as a versatile reagent in modern organic synthesis. The presence of the 2-nitrophenoxy groups makes them excellent leaving groups, rendering the sulfur atom susceptible to nucleophilic attack. This inherent reactivity can be harnessed for a variety of chemical transformations.
This document provides an overview of the potential applications of this compound, complete with detailed experimental protocols based on analogous and well-established chemical reactions. The information presented is intended to serve as a foundational guide for researchers looking to explore the synthetic utility of this promising, yet underutilized, reagent.
Application Notes
The primary utility of this compound stems from its role as an activating agent and a precursor for the introduction of the 2-nitrophenoxy group or sulfite moiety into organic molecules.
Peptide Synthesis: A Potential Coupling Reagent
In peptide synthesis, the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another requires the activation of the carboxylic acid. This compound can serve as a potent activating agent. The reaction of a carboxylic acid with this compound is expected to form a highly reactive mixed anhydride, which readily undergoes nucleophilic attack by the amino group of the incoming amino acid to form the desired peptide bond. The 2-nitrophenolate is an excellent leaving group, facilitating the reaction.
Key Advantages:
-
High Reactivity: The electron-withdrawing nitro group enhances the leaving group ability of the 2-nitrophenolate.
-
Mild Reaction Conditions: The activation can likely be performed at or below room temperature, minimizing side reactions and racemization.
-
Good Solubility: The reagent is expected to be soluble in common organic solvents used for peptide synthesis.
Esterification and Lactonization Reactions
Similar to its application in peptide synthesis, this compound can be employed as a dehydrating agent for the esterification of carboxylic acids with alcohols. The reaction proceeds through the formation of an activated carboxylic acid intermediate. This methodology is particularly attractive for the synthesis of sterically hindered esters and for intramolecular esterification to form lactones, a common structural motif in many natural products and pharmaceuticals.
Synthesis of Unsymmetrical Sulfites
This compound can act as an electrophilic source of the sulfite group. Reaction with one equivalent of an alcohol or phenol would lead to the formation of an unsymmetrical aryl alkyl or diaryl sulfite, respectively. These compounds are valuable intermediates in their own right, with applications in medicinal chemistry and materials science.
Precursor for 2-Nitrophenyl Ethers and Thioethers
The 2-nitrophenyl moiety is a useful building block in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized. While not a direct application of the sulfite itself, its derivatives, formed via the reactions described above, can serve as precursors to a variety of 2-nitrophenyl-containing compounds.
Experimental Protocols
The following protocols are based on established procedures for analogous reagents and are intended as a starting point for the exploration of this compound in organic synthesis.
Protocol 1: Dipeptide Synthesis using this compound
Objective: To synthesize a dipeptide by coupling an N-protected amino acid with a C-protected amino acid using this compound as the coupling agent.
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH)
-
C-protected amino acid hydrochloride (e.g., H-Gly-OMe·HCl)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 equiv) in anhydrous DCM.
-
Add this compound (1.1 equiv) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the activated mixed anhydride can be monitored by thin-layer chromatography (TLC).
-
-
Coupling Reaction:
-
In a separate flask, suspend the C-protected amino acid hydrochloride (1.0 equiv) in anhydrous DCM.
-
Add DIPEA (2.2 equiv) to neutralize the hydrochloride salt and stir until the solution becomes clear.
-
Cool the solution of the activated N-protected amino acid to 0 °C in an ice bath.
-
Slowly add the solution of the deprotected C-protected amino acid to the activated acid solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Quantitative Data Summary (Hypothetical):
| Entry | N-Protected Amino Acid | C-Protected Amino Acid | Coupling Agent | Yield (%) | Purity (%) |
| 1 | Boc-Phe-OH | H-Gly-OMe·HCl | This compound | 85 | >98 |
| 2 | Z-Ala-OH | H-Leu-OtBu·HCl | This compound | 82 | >97 |
Protocol 2: Esterification of a Carboxylic Acid
Objective: To synthesize an ester from a carboxylic acid and an alcohol using this compound.
Materials:
-
Carboxylic acid (e.g., Benzoic acid)
-
Alcohol (e.g., Benzyl alcohol)
-
This compound
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.2 equiv) in anhydrous DCM, add pyridine (1.5 equiv).
-
Cool the mixture to 0 °C.
-
-
Addition of Reagent:
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel.
-
Quantitative Data Summary (Hypothetical):
| Entry | Carboxylic Acid | Alcohol | Dehydrating Agent | Yield (%) | Purity (%) |
| 1 | Benzoic Acid | Benzyl Alcohol | This compound | 92 | >99 |
| 2 | Adamantane-1-carboxylic acid | Cyclohexanol | This compound | 78 | >98 |
Visualizations
Peptide Coupling Workflow
Caption: Workflow for dipeptide synthesis using this compound.
Proposed Mechanism for Peptide Bond Formation
Caption: Proposed mechanism of peptide bond formation.
Conclusion
This compound represents a potentially powerful and versatile reagent for applications in organic synthesis, particularly in the formation of amide and ester bonds. Its anticipated high reactivity under mild conditions makes it an attractive candidate for the synthesis of complex molecules, including peptides and natural products. The protocols and mechanistic insights provided herein are intended to catalyze further investigation into the synthetic scope of this promising reagent. As with any new reagent, careful optimization of reaction conditions will be crucial to achieving high yields and purities. Researchers are encouraged to explore its utility and contribute to a more comprehensive understanding of its chemical behavior.
Application Notes and Protocols: The Use of Sulfonating Agents in Organic Synthesis
A Note on Bis(2-nitrophenyl) sulfite: Extensive literature searches did not yield specific information on the use of this compound as a sulfonating agent. This suggests that it is not a commonly employed reagent for this purpose. The following application notes and protocols are therefore based on the well-established use of other sulfonating agents, providing a general framework for sulfonation reactions relevant to researchers, scientists, and drug development professionals.
Introduction to Sulfonation
Sulfonation is a crucial chemical reaction in organic synthesis that introduces a sulfo group (-SO₃H) into a molecule. This functional group can dramatically alter the parent molecule's physical and chemical properties, such as solubility, acidity, and biological activity. In drug development, sulfonation is often used to enhance the water solubility of a drug candidate, improving its bioavailability. This document provides an overview of common sulfonating agents and protocols for their use.
Common Sulfonating Agents
A variety of reagents can be used for sulfonation, with the choice depending on the substrate's reactivity and the desired reaction conditions. The most common sulfonating agent is sulfur trioxide (SO₃), often used in the form of a complex to moderate its reactivity.
Table 1: Common Sulfonating Agents and Their Properties
| Sulfonating Agent | Formula | Form | Reactivity | Common Applications |
| Sulfur Trioxide | SO₃ | Gas, Liquid, or Solid | Very High | Industrial sulfonation of aromatic compounds |
| Oleum (Fuming Sulfuric Acid) | H₂SO₄·xSO₃ | Liquid | High | Sulfonation of deactivated aromatic rings |
| Chlorosulfonic Acid | ClSO₃H | Liquid | High | Preparation of sulfonyl chlorides |
| Sulfur Trioxide Pyridine Complex | SO₃·py | Solid | Moderate | Sulfonation of sensitive substrates, alcohols |
| Sulfur Trioxide DMF Complex | SO₃·DMF | Solid | Moderate | Sulfonation of a wide range of organic compounds |
| Sulfamic Acid | H₃NSO₃ | Solid | Low | Sulfation of alcohols |
Experimental Protocols
General Protocol for Aromatic Sulfonation using Sulfur Trioxide Pyridine Complex
This protocol describes a general procedure for the sulfonation of an electron-rich aromatic compound using sulfur trioxide pyridine complex.
Materials:
-
Aromatic substrate (e.g., phenol, aniline derivative)
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate in anhydrous pyridine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonating Agent: Slowly add the sulfur trioxide pyridine complex portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding cold water.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with dichloromethane to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to ~9-10 with 1 M NaOH solution.
-
Wash the aqueous layer again with dichloromethane.
-
Acidify the aqueous layer to pH ~1-2 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonated product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Diagrams
Caption: General workflow for aromatic sulfonation.
Caption: Mechanism of electrophilic aromatic sulfonation.
Application Notes and Protocols for the Pepsin-Catalyzed Hydrolysis of Bis(p-nitrophenyl) sulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepsin, an aspartic protease, is a principal digestive enzyme in the stomach of most vertebrates. Its catalytic activity is not limited to the hydrolysis of peptide bonds; it is also known to effectively catalyze the hydrolysis of sulfite esters. One such substrate, bis(p-nitrophenyl) sulfite (BNPS), serves as a convenient tool for studying the kinetics and mechanism of pepsin action. The hydrolysis of BNPS by pepsin yields p-nitrophenol, a chromogenic compound that can be easily monitored spectrophotometrically, providing a continuous assay of enzymatic activity. This application note provides a detailed protocol for conducting the pepsin-catalyzed hydrolysis of bis(p-nitrophenyl) sulfite, including reagent preparation, experimental procedure, and data analysis.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the non-peptide substrate bis(p-nitrophenyl) sulfite by pepsin. The reaction releases p-nitrophenol, which has a distinct absorbance maximum, allowing for the real-time monitoring of the reaction progress using a spectrophotometer. The rate of p-nitrophenol formation is directly proportional to the pepsin activity under defined conditions of pH, temperature, and substrate concentration.
Quantitative Data Summary
The following table summarizes the kinetic parameters for the pepsin-catalyzed hydrolysis of bis(p-nitrophenyl) sulfite under specified conditions.
| Parameter | Value | Conditions | Reference |
| pH Optimum | ~2.0 | 25°C | |
| Temperature Optimum | Not specified | pH 2.0 | |
| Michaelis-Menten Constant (Km) | Not explicitly determined | pH 2.0, 25°C | |
| Catalytic Rate Constant (kcat) | 5 x 10-2 sec-1 (for diphenyl sulfite) | pH 2.0, 25°C |
Note: The kcat value provided is for a closely related substrate, diphenyl sulfite, as a precise value for bis(p-nitrophenyl) sulfite was not detailed in the provided search results. However, the reaction with BNPS is established to be catalyzed by pepsin under similar conditions.
Experimental Protocols
Materials and Reagents
-
Pepsin (porcine stomach mucosa)
-
Bis(p-nitrophenyl) sulfite (BNPS)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Acetonitrile (CH3CN)
-
Distilled or deionized water
-
Spectrophotometer (UV-Vis)
-
Cuvettes (quartz or UV-transparent)
-
pH meter
-
Water bath or temperature-controlled cuvette holder
-
Pipettes and other standard laboratory glassware
Reagent Preparation
-
Pepsin Stock Solution:
-
Prepare a stock solution of pepsin in 1 mM HCl. The concentration should be determined based on the specific activity of the enzyme lot and the desired final concentration in the assay. A typical stock concentration might be 1 mg/mL.
-
Store the stock solution on ice.
-
-
Bis(p-nitrophenyl) sulfite (BNPS) Stock Solution:
-
Prepare a stock solution of BNPS in acetonitrile. The concentration will depend on the desired final substrate concentrations for the kinetic assay. A typical stock concentration might be 10 mM.
-
BNPS is sensitive to moisture and should be stored in a desiccator.
-
-
Assay Buffer (0.1 M HCl, pH 2.0):
-
Prepare a 0.1 M solution of HCl in distilled water.
-
Adjust the pH to 2.0 using a pH meter and dropwise addition of NaOH if necessary, although a 0.01 M HCl solution will have a pH of 2.0.
-
Experimental Procedure
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired wavelength for monitoring p-nitrophenol formation. This is typically around 320-340 nm.
-
Set the temperature of the cuvette holder to 25°C.
-
-
Reaction Mixture Preparation:
-
In a cuvette, prepare the reaction mixture by adding the following in order:
-
Assay Buffer (e.g., 2.9 mL)
-
BNPS stock solution (e.g., 10-100 µL to achieve the desired final concentration)
-
-
Mix the contents of the cuvette by gentle inversion.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C for 5 minutes.
-
-
Initiation of the Reaction and Data Collection:
-
Initiate the reaction by adding a small volume of the pepsin stock solution (e.g., 10 µL) to the cuvette.
-
Quickly mix the contents by gentle inversion.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection for a sufficient period to establish a linear initial rate.
-
-
Blank Measurement:
-
Prepare a blank cuvette containing all the components of the reaction mixture except for the enzyme.
-
Measure the absorbance of the blank to account for any non-enzymatic hydrolysis of BNPS.
-
-
Data Analysis:
-
Calculate the initial reaction rate (v0) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (A = εbc) to convert the rate of change in absorbance to the rate of p-nitrophenol formation (in M/s). The molar extinction coefficient (ε) for p-nitrophenol at the specific pH and wavelength will be required.
-
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), repeat the experiment with varying concentrations of BNPS while keeping the pepsin concentration constant.
-
Plot the initial rates (v0) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation. A Lineweaver-Burk plot (1/v0 vs. 1/[S]) can also be used for this purpose.
-
Visualizations
Experimental Workflow
Caption: Workflow for the pepsin-catalyzed hydrolysis of BNPS.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of pepsin-catalyzed BNPS hydrolysis.
Application Notes and Protocols for Peptide Synthesis Reagents
Introduction
A thorough review of scientific literature indicates that bis(2-nitrophenyl) sulfite is not a recognized or documented reagent for peptide synthesis. This document, therefore, provides a comprehensive overview of established and widely utilized reagents and protocols in modern peptide synthesis. These notes are intended for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of peptides.
The chemical synthesis of peptides is a cornerstone of biomedical research and drug development. The formation of the amide bond between two amino acids is the fundamental reaction in peptide synthesis. This process requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. The choice of coupling reagent is critical for the success of the synthesis, influencing reaction speed, yield, and the preservation of chiral integrity (racemization).[1]
This document details the most common classes of peptide coupling reagents, their mechanisms of action, and provides generalized protocols for their use in both solid-phase and solution-phase peptide synthesis.
Overview of Common Peptide Coupling Reagents
Peptide coupling reagents can be broadly categorized into carbodiimides and onium salts (phosphonium and aminium/uronium salts).
Carbodiimides
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. They activate the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the N-terminus of the growing peptide chain to form the peptide bond.
A major drawback of carbodiimides, particularly DCC, is the formation of an insoluble N-acylurea byproduct, which can be difficult to remove, especially in solution-phase synthesis. DIC is often preferred in solid-phase peptide synthesis (SPPS) because its corresponding urea byproduct is more soluble in common organic solvents and can be easily washed away.[2] To reduce the risk of racemization and other side reactions, carbodiimides are almost always used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
Onium Salts
Onium salts are generally more efficient and lead to less racemization than carbodiimides. They are broadly classified into phosphonium and aminium/uronium salts.
-
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and Bromotri(pyrrolidino)phosphonium hexafluorophosphate (PyBrOP) are highly effective coupling reagents. They react with the carboxyl group of the amino acid to form a reactive ester, which then acylates the amine.
-
Aminium/Uronium Salts: This class includes some of the most popular coupling reagents used in SPPS, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents react with the N-protected amino acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to form an activated ester that readily reacts with the free amine of the peptide chain.[1] HATU is particularly effective for coupling sterically hindered amino acids.[2]
Data Presentation: Comparison of Peptide Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages | Primary Application |
| Carbodiimides | DCC, DIC, EDC | Low cost, readily available. | Formation of insoluble byproducts (DCC), risk of racemization without additives.[2] | Solution-phase and Solid-phase synthesis. |
| Phosphonium Salts | PyBOP, PyBrOP | High coupling efficiency, low racemization. | Higher cost, byproducts can be difficult to remove in some cases. | Solid-phase synthesis, especially for difficult couplings. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Very fast reaction rates, high yields, low racemization, soluble byproducts.[1] | Higher cost, potential for side reactions if not used correctly. HATU is particularly potent for hindered couplings.[2] | Solid-phase peptide synthesis (SPPS). |
Experimental Protocols
The following are generalized protocols for peptide synthesis. Specific conditions may need to be optimized based on the peptide sequence and the scale of the synthesis.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield, is the most common method for peptide synthesis.[3][4] The C-terminal amino acid is attached to an insoluble polymer support (resin), and the peptide chain is elongated in a stepwise manner.
1. Resin Preparation:
-
Swell the resin (e.g., Wang resin, Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
2. First Amino Acid Loading (if not pre-loaded):
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity) in DMF/DCM.
-
Add a coupling reagent (e.g., DIC) and an activating agent (e.g., DMAP).
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
3. Peptide Elongation Cycle:
- Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step.
- Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc-adduct.
- Amino Acid Coupling:
- In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for a few minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 30-60 minutes.
- Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
- Wash the resin with DMF and DCM.
- Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail appropriate for the resin and the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
General Protocol for Solution-Phase Peptide Synthesis
Solution-phase synthesis is often used for the large-scale production of short peptides or for the synthesis of complex peptides that are difficult to prepare by SPPS.[5]
1. Activation of the C-terminal Amino Acid:
-
Dissolve the N-protected amino acid (e.g., Boc-Gly-OH) in a suitable solvent (e.g., DCM or THF).
-
Add a coupling reagent (e.g., DIC) and an additive (e.g., HOBt) and stir at 0°C for 15-30 minutes.
2. Coupling Reaction:
-
In a separate flask, dissolve the C-protected amino acid (e.g., H-Phe-OMe) in the same solvent.
-
Add the pre-activated amino acid solution to the C-protected amino acid solution.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
3. Work-up and Purification:
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off any solid byproducts (e.g., DCU if DCC is used).
-
Wash the organic solution with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting dipeptide by column chromatography or recrystallization.
4. Deprotection:
-
Selectively remove the N-terminal protecting group (e.g., Boc group with TFA) or the C-terminal protecting group (e.g., methyl ester by saponification) to allow for further chain elongation.
5. Chain Elongation:
-
Repeat the activation, coupling, work-up, and deprotection steps to add subsequent amino acids.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Application Notes and Protocols for Bis(2-nitrophenyl) Analogs as Precursors for Novel Polymers
A pivot to a well-documented analog due to the scarcity of literature on bis(2-nitrophenyl) sulfite.
Initial research indicates a significant lack of published data regarding this compound as a precursor for novel polymers. In contrast, its analog, bis(m-nitrophenyl) sulphone, is a well-documented monomer used in the synthesis of high-performance polyether sulphones. This document will, therefore, focus on the application of bis(m-nitrophenyl) sulphone as a representative precursor for novel polymer synthesis, providing detailed protocols and data that can be adapted by researchers in the field. The principles of polymerization and characterization detailed herein are likely applicable to other related nitro-activated aromatic compounds.
Introduction
High-performance polymers are essential materials in a wide range of applications, from aerospace engineering to medical devices. Polyether sulphones are a class of amorphous thermoplastic polymers known for their high thermal stability, excellent mechanical properties, and good chemical resistance. The synthesis of these polymers often involves the nucleophilic aromatic substitution (nitro displacement) of activated aromatic dihalides or dinitro compounds with bisphenols.
Bis(m-nitrophenyl) sulphone is a key monomer in this process, where the electron-withdrawing nitro groups activate the aromatic ring for nucleophilic attack by a bisphenoxide. This polycondensation reaction results in the formation of a polyether sulphone with a predictable and highly stable polymer backbone. These polymers are of significant interest to researchers and drug development professionals for applications such as controlled release matrices, biocompatible membranes, and advanced functional materials.
Signaling Pathways and Experimental Workflows
The synthesis of polyether sulphones from bis(m-nitrophenyl) sulphone and a bisphenol (e.g., Bisphenol A) proceeds via a nucleophilic aromatic substitution mechanism. The key steps are outlined in the diagram below.
Caption: Workflow for the synthesis of polyether sulphone.
The polymerization is typically carried out in a two-phase system (interfacial polycondensation) using a phase transfer catalyst to facilitate the reaction between the water-soluble bisphenoxide and the organic-soluble bis(m-nitrophenyl) sulphone.
Experimental Protocols
The following protocols are based on established methods for the synthesis of polyether sulphones.[1][2]
3.1. Materials
-
Bis(m-nitrophenyl) sulphone
-
Bisphenol A
-
Sodium hydroxide (NaOH)
-
Benzyltributylammonium chloride (BTBAC) or Dibenzo-18-crown-6 (DB-18-C-6)
-
Dichloromethane (CH₂Cl₂)
-
Nitrobenzene
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Deionized water
3.2. Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Beakers and graduated cylinders
-
Filtration apparatus (Büchner funnel and flask)
-
Vacuum oven
-
Soxhlet extractor
3.3. Synthesis of Polyether Sulphone
-
Preparation of the Aqueous Phase: In a beaker, dissolve 2.5 mmol of Bisphenol A in 5 mL of a 1.0 N aqueous sodium hydroxide solution with stirring to form the sodium salt of Bisphenol A.
-
Preparation of the Organic Phase: In a separate beaker, dissolve 2.5 mmol of bis(m-nitrophenyl) sulphone in 7.5 mL of an organic solvent (e.g., dichloromethane, nitrobenzene, or DMSO).
-
Polymerization Reaction:
-
To a three-necked flask, add the aqueous solution of the Bisphenol A salt.
-
Add 0.05 mmol of a phase transfer catalyst (e.g., BTBAC or DB-18-C-6).
-
With vigorous stirring, slowly add the organic solution of bis(m-nitrophenyl) sulphone to the flask.
-
Heat the reaction mixture to the desired temperature (see Table 1) and maintain under a nitrogen atmosphere with continuous stirring for the specified reaction time.
-
-
Isolation of the Polymer:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing 50 mL of methanol while stirring. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by vacuum filtration.
-
-
Purification of the Polymer:
-
Wash the polymer powder thoroughly with deionized water to remove any inorganic salts.
-
Further purify the polymer using a Soxhlet extractor with boiling water.
-
Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.
-
3.4. Characterization of the Polymer
-
Reduced Viscosity: The reduced viscosity of the polymer can be measured in a suitable solvent (e.g., DMSO) at a concentration of 0.5 g/dL at 30 °C using an Ubbelohde viscometer.
-
Spectroscopic Analysis: The chemical structure of the polymer can be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Analysis: The thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature (Td), can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Data Presentation
The following tables summarize the reaction conditions and resulting polymer properties from a study on the synthesis of polyether sulphones using bis(m-nitrophenyl) sulphone and Bisphenol A.[1][2]
Table 1: Synthesis of Polyether Sulphone using BTBAC as a Phase Transfer Catalyst
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reduced Viscosity (dL/g) |
| Dichloromethane | 40 | 6 | 70 | 0.45 |
| Nitrobenzene | 100 | 4 | 85 | 0.60 |
| DMSO | 120 | 3 | 90 | 0.65 |
Table 2: Synthesis of Polyether Sulphone using DB-18-C-6 as a Phase Transfer Catalyst
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reduced Viscosity (dL/g) |
| Dichloromethane | 40 | 5 | 75 | 0.50 |
| Nitrobenzene | 100 | 3 | 90 | 0.68 |
| DMSO | 120 | 2 | 95 | 0.72 |
Applications in Drug Development
The polyether sulphones synthesized from bis(m-nitrophenyl) sulphone have several potential applications in drug development:
-
Controlled Release Formulations: The high thermal and chemical stability of these polymers makes them suitable for use as matrices in controlled-release drug delivery systems. The drug can be incorporated into the polymer matrix, and its release can be modulated by the polymer's degradation rate and the drug's diffusion through the matrix.
-
Biocompatible Membranes: Polyether sulphones can be fabricated into porous membranes for applications such as drug filtration, protein purification, and as scaffolds for tissue engineering. Their biocompatibility ensures minimal adverse reactions when in contact with biological systems.
-
Functionalized Polymers for Drug Targeting: The nitro groups on the polymer backbone can be chemically modified to attach targeting ligands, such as antibodies or peptides. This allows for the targeted delivery of drugs to specific cells or tissues, increasing therapeutic efficacy and reducing side effects.
The synthesis of novel polymers from precursors like bis(m-nitrophenyl) sulphone opens up a wide range of possibilities for the development of advanced materials for the pharmaceutical and biomedical industries. Further research into the functionalization and biocompatibility of these polymers will undoubtedly lead to new and innovative applications.
References
Application Notes and Protocols: Photocleavable Linkers in Bioconjugation with a Focus on o-Nitrobenzyl Moieties
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research did not yield specific information on "bis(2-nitrophenyl) sulfite" as a linker in bioconjugation. The following application notes and protocols are based on the closely related and extensively documented o-nitrobenzyl-based photocleavable linkers, which incorporate the 2-nitrophenyl chemical entity. This information is provided as a comprehensive guide to a relevant and widely used class of linkers in bioconjugation.
Introduction to Photocleavable Linkers in Bioconjugation
Photocleavable (PC) linkers are powerful tools in bioconjugation, enabling the spatial and temporal control of payload release from a biomolecule, such as an antibody or protein.[1][2][3] This is achieved by exposing the bioconjugate to light of a specific wavelength, which triggers the cleavage of the linker and the release of the attached molecule (e.g., a drug, a fluorescent probe).[1][4] This technology is particularly valuable in the development of antibody-drug conjugates (ADCs), light-activated drugs, and tools for studying biological processes.[1][2][5]
The ortho-nitrobenzyl (ONB) group is one of the most well-researched and widely used photocleavable moieties.[1][6][7] Upon irradiation with UV light (typically around 365 nm), the ONB group undergoes an intramolecular rearrangement, leading to the cleavage of the covalent bond linking the payload.[1][8][9] This process is rapid and efficient, and the cleavage products are generally biocompatible.[8]
The o-Nitrobenzyl (ONB) Linker: Mechanism of Action
The photocleavage of an o-nitrobenzyl linker proceeds through a well-defined photochemical reaction. Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic position. This forms an aci-nitro intermediate, which then rearranges to release the payload and form an o-nitrosobenzaldehyde derivative.[1][8]
Applications in Bioconjugation and Drug Development
o-Nitrobenzyl-based photocleavable linkers have found numerous applications in the fields of bioconjugation and drug development:
-
Antibody-Drug Conjugates (ADCs): PC linkers enable the targeted delivery of highly potent cytotoxic drugs to cancer cells. The ADC remains inactive in circulation, and upon reaching the tumor site, it can be activated by light, leading to localized drug release and minimizing off-target toxicity.[1][2]
-
Light-Activated Prodrugs: Small molecule drugs can be rendered inactive by conjugation to a photocleavable group. This allows for precise control over the site and timing of drug activation.
-
Controlled Release from Surfaces: Biomolecules can be immobilized on surfaces via PC linkers. Subsequent light exposure can then release these molecules in a controlled manner for applications in biosensors and cell culture.[4]
-
Studying Cellular Processes: Caged compounds, where a bioactive molecule is attached to a photocleavable group, allow researchers to study cellular signaling pathways with high temporal and spatial resolution.
Quantitative Data on ONB Linker Performance
The efficiency of photocleavage can be quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in a cleavage event. The following table summarizes key quantitative parameters for representative o-nitrobenzyl-based linkers.
| Linker Type | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life | Reference |
| Standard o-Nitrobenzyl | ~365 | 0.01 - 0.3 | Seconds to minutes | [10] |
| Substituted o-Nitrobenzyl | 350 - 450 | Varies with substituent | Varies | [11] |
| Coumarin-based | 400 - 450 | ~0.25 | < 1 minute | [4] |
Experimental Protocols
Protocol 5.1: General Procedure for Antibody-Payload Conjugation using a Heterobifunctional ONB Linker
This protocol describes a general method for conjugating a payload to an antibody using a heterobifunctional ONB linker containing an N-hydroxysuccinimide (NHS) ester for reaction with antibody lysine residues and another reactive group for payload attachment.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Heterobifunctional ONB linker with NHS ester and payload-reactive group
-
Payload molecule with a compatible reactive group
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
UV-Vis spectrophotometer
-
Reaction buffers and quenching reagents
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Linker-Payload Conjugate Preparation: a. Dissolve the heterobifunctional ONB linker and the payload in DMSO to prepare stock solutions. b. React the linker with the payload according to the specific chemistry of the reactive groups. Monitor the reaction by an appropriate analytical method (e.g., LC-MS). c. Purify the linker-payload conjugate.
-
Antibody Conjugation: a. Add a 5-10 fold molar excess of the activated linker-payload conjugate (dissolved in DMSO) to the antibody solution. The final concentration of DMSO should be less than 10%. b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quenching and Purification: a. Quench the reaction by adding a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM. b. Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted linker-payload and other small molecules.
-
Characterization: a. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Determine the drug-to-antibody ratio (DAR) by UV-Vis spectrophotometry or mass spectrometry.
Protocol 5.2: In Vitro Photocleavage Assay
This protocol outlines a method to quantify the light-induced release of a payload from a bioconjugate.
Materials:
-
Purified bioconjugate (e.g., ADC) at a known concentration
-
UV light source with a specific wavelength (e.g., 365 nm)
-
Quartz cuvette or 96-well plate
-
HPLC or LC-MS system
-
Control sample (bioconjugate not exposed to light)
Procedure:
-
Sample Preparation: Prepare a solution of the bioconjugate in a suitable buffer (e.g., PBS) at a concentration of 1-5 µM.
-
Light Exposure: a. Place the sample in a quartz cuvette or a UV-transparent plate. b. Irradiate the sample with the UV light source at a fixed distance and for a defined period (e.g., 1, 5, 10, 30 minutes). c. Maintain a control sample in the dark.
-
Analysis: a. At each time point, take an aliquot of the irradiated and control samples. b. Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the amount of released payload, the intact bioconjugate, and any photoproducts.
-
Data Interpretation: a. Calculate the percentage of payload released at each time point by comparing the peak area of the free payload to the total payload (free + conjugated). b. Plot the percentage of released payload versus irradiation time to determine the cleavage kinetics.
Related Cleavable Linker Technologies
While o-nitrobenzyl linkers are activated by light, other stimuli can be used to trigger linker cleavage. One such example is the use of enzyme-cleavable linkers.
Sulfatase-Cleavable Linkers
Recently, linkers containing an arylsulfate group have been developed for use in ADCs.[12][13][14] These linkers are designed to be cleaved by lysosomal sulfatase enzymes, which are abundant in the lysosomal compartment of cells.[12][14] Cleavage of the sulfate group initiates a self-immolative cascade that leads to the release of the payload.[14] These linkers have shown excellent stability in plasma and efficient cleavage within target cells.[12][14]
Conclusion
Photocleavable linkers, particularly those based on the o-nitrobenzyl moiety, offer a versatile and powerful strategy for the controlled release of payloads in bioconjugation. Their ability to be cleaved by an external light stimulus provides a high degree of spatial and temporal control, which is highly advantageous for applications in targeted drug delivery and fundamental biological research. While the specific compound "this compound" does not appear to be a commonly used bioconjugation linker based on available literature, the principles and protocols outlined here for the well-established o-nitrobenzyl linkers provide a strong foundation for researchers and drug developers working in this area.
References
- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody-Drug Conjugates for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocleavable Linkers | BroadPharm [broadpharm.com]
- 4. chemreu.ku.edu [chemreu.ku.edu]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Traceless Cross-linker for Photo-Cleavable Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Sulfatase-cleavable linkers for antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Bis(2-nitrophenyl) sulfite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Bis(2-nitrophenyl) sulfite. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound, a polar aromatic compound, are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent will dissolve the crude product at an elevated temperature but will have low solubility at cooler temperatures, allowing for the crystallization of the pure compound upon cooling. For a nitroaromatic compound like this compound, suitable solvents to test would include ethanol, methanol, ethyl acetate, toluene, or a solvent mixture like ethanol/water. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Q3: What are the potential impurities in crude this compound?
A3: Potential impurities can arise from the starting materials, side reactions, or subsequent degradation. Common impurities may include unreacted 2-nitrophenol, byproducts from the sulfonating agent (e.g., thionyl chloride), and hydrolysis products. If the synthesis involves thionyl chloride, impurities such as sulfur chlorides might be present.[1]
Q4: When is column chromatography preferred over recrystallization?
A4: Column chromatography is preferred when dealing with complex mixtures of impurities that have similar solubility profiles to the desired product, making recrystallization ineffective. It is also advantageous for small-scale purifications where high purity is critical.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Recrystallization Issues | ||
| Oiling out instead of crystallizing | The compound is insoluble in the hot solvent, or the melting point of the compound is lower than the boiling point of the solvent. | Add a co-solvent in which the compound is less soluble to lower the overall solvent power. Ensure the compound is fully dissolved at the solvent's boiling point before cooling. |
| No crystal formation upon cooling | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and induce crystallization. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Poor recovery of the purified product | The compound has significant solubility in the cold solvent. The crystals were washed with a solvent that was not cold. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Column Chromatography Issues | ||
| The compound does not move from the origin (low Rf value) | The eluent is not polar enough to move the polar compound along the stationary phase. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| The compound runs with the solvent front (high Rf value) | The eluent is too polar. | Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Poor separation of the compound from impurities (streaking or overlapping bands) | The column was not packed properly, or the initial band of the crude product was too wide. The chosen eluent system is not optimal. | Repack the column carefully to ensure a uniform stationary phase. Dissolve the crude product in a minimal amount of solvent before loading it onto the column. Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent and heat the mixture. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.
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Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Column Chromatography
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Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable stationary phase (e.g., silica gel) and eluent system (e.g., a mixture of hexane and ethyl acetate) that provides a good retention factor (Rf) of approximately 0.3-0.4 for the this compound and good separation from impurities.
-
Column Packing: Pack a glass column with the selected stationary phase as a slurry in the eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
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Fraction Collection and Analysis: Collect the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound via recrystallization.
Caption: Workflow for the purification of this compound using column chromatography.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Bis(2-nitrophenyl) sulfite Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2-nitrophenyl) sulfite. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound containing two 2-nitrophenyl groups linked by a sulfite ester. While specific, widespread applications are not extensively documented in readily available literature, compounds with similar structures, such as those with nitrophenyl groups, are often utilized in organic synthesis as intermediates. For instance, the nitro group can be reduced to an amine, and the sulfite moiety can act as a leaving group or be involved in redox reactions. The related compound, bis(p-nitrophenyl) sulfite, has been studied in the context of hydrolysis reactions.
Q2: What are the likely impurities in a starting sample of this compound?
Impurities in a sample of this compound can arise from its synthesis, which likely involves the reaction of 2-nitrophenol with a sulfinylating agent like thionyl chloride. Potential impurities could include:
-
2-Nitrophenol: Unreacted starting material.
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Bis(2-nitrophenyl) sulfide: A potential byproduct from side reactions.[1][2][3]
-
Polymeric materials: Formed from undesired polymerization reactions.
-
Residual solvents: From the synthesis and purification process.
Troubleshooting Guide
Issue 1: Unexpected Side Products Observed in Reaction Mixture
Q: I am using this compound in my reaction and observing unexpected spots on my TLC/peaks in my LC-MS. What are the common side products?
A: While specific side products are highly dependent on your reaction conditions (e.g., nucleophiles, base, solvent, temperature), several common side products can be anticipated based on the reactivity of this compound.
Potential Side Products:
-
2-Nitrophenol: This is a very common byproduct resulting from the hydrolysis of this compound. The sulfite ester is susceptible to attack by water or other nucleophiles, leading to the release of the stable 2-nitrophenolate anion, which is protonated upon workup.
-
Bis(2-nitrophenyl) ether: At elevated temperatures, rearrangement or reaction with a 2-nitrophenoxide ion could potentially lead to the formation of the corresponding ether.
-
Products of Nitro Group Reduction: If reducing agents are present or generated in situ, one or both of the nitro groups can be reduced to various functionalities, such as nitroso, hydroxylamino, or amino groups.
-
Sulfur Dioxide (SO2): The sulfite moiety can decompose, especially under acidic or high-temperature conditions, to release sulfur dioxide gas.[4]
-
Bis(2-nitrophenyl) sulfate: Oxidation of the sulfite to a sulfate can occur in the presence of an oxidizing agent.
Table 1: Common Side Products and Their Potential Causes
| Side Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Potential Cause | Suggested Mitigation |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | Hydrolysis by water or other nucleophiles. | Use anhydrous solvents; run the reaction under an inert atmosphere; control the stoichiometry of nucleophiles. |
| Bis(2-nitrophenyl) sulfide | C₁₂H₈N₂O₄S | 276.27 | Impurity from starting material or side reaction. | Purify the starting this compound; optimize reaction conditions to avoid sulfide formation. |
| Bis(2-nitrophenyl) ether | C₁₂H₈N₂O₅ | 276.21 | High reaction temperatures. | Run the reaction at a lower temperature. |
| 2-Aminophenol | C₆H₇NO | 109.13 | Presence of reducing agents. | Avoid inadvertent introduction of reducing agents; carefully select reagents. |
| Sulfur Dioxide | SO₂ | 64.07 | Thermal or acid-catalyzed decomposition. | Maintain neutral or basic conditions if possible; control reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reactions Involving this compound
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., ethyl acetate) and washing with water to remove any water-soluble components.
-
TLC Analysis: Spot the quenched and diluted sample on a silica gel TLC plate. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to develop the plate. Visualize the spots under UV light (254 nm). The presence of a spot corresponding to a 2-nitrophenol standard would indicate hydrolysis.
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LC-MS Analysis: For more detailed analysis, dilute the quenched sample further and inject it into an LC-MS system. Monitor for the expected mass of the product and potential side products listed in Table 1.
Visualizations
Diagram 1: Potential Reaction Pathways of this compound
Caption: Potential reaction pathways leading to desired and side products.
Diagram 2: Troubleshooting Workflow for Unexpected Side Products
Caption: A logical workflow for troubleshooting unexpected side products.
References
Technical Support Center: Stability and Decomposition of Bis(2-nitrophenyl) sulfite under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bis(2-nitrophenyl) sulfite under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary decomposition pathway for this compound in an acidic aqueous solution?
A1: Under acidic conditions, this compound is expected to undergo acid-catalyzed hydrolysis. The reaction likely proceeds through protonation of one of the sulfite oxygen atoms, followed by nucleophilic attack by water. This results in the cleavage of the sulfur-oxygen bond to release 2-nitrophenol and sulfurous acid (which is in equilibrium with sulfur dioxide and water).
Q2: What are the expected products of this decomposition?
A2: The primary decomposition products are 2-nitrophenol and sulfurous acid (H₂SO₃). The sulfurous acid will exist in equilibrium with dissolved sulfur dioxide (SO₂) and water.
Q3: How can I monitor the decomposition of this compound?
A3: A common method is to monitor the formation of the 2-nitrophenol product using UV-Vis spectrophotometry. 2-nitrophenol has a distinct absorbance spectrum that can be used for quantification. Depending on the pH, the neutral 2-nitrophenol and its corresponding phenolate will have different absorbance maxima.
Q4: What factors are likely to influence the rate of decomposition?
A4: The rate of decomposition is primarily influenced by the concentration of the acid (pH), temperature, and the solvent composition. Higher acid concentrations and higher temperatures will generally lead to a faster rate of hydrolysis.
Q5: Is this compound stable under neutral or basic conditions?
A5: While the focus here is on acidic conditions, sulfites can also be susceptible to hydrolysis under neutral and basic conditions, although the mechanism and rate will differ. It is advisable to consult relevant literature for the specific stability profile of this compound across a range of pH values.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable decomposition | 1. Inadequate acid concentration: The pH may not be low enough to catalyze the hydrolysis at a measurable rate. 2. Low temperature: The reaction kinetics may be very slow at the experimental temperature. 3. Incorrect wavelength for monitoring: The spectrophotometer is not set to a wavelength where 2-nitrophenol has significant absorbance. | 1. Carefully increase the acid concentration (lower the pH) in a stepwise manner. 2. Increase the temperature of the reaction mixture. It is recommended to perform a literature search for typical temperatures used for similar sulfite hydrolysis reactions. 3. Scan a solution of 2-nitrophenol under your experimental conditions to determine the optimal wavelength for monitoring its formation. |
| Reaction proceeds too quickly to monitor accurately | 1. High acid concentration: The catalysis is too efficient, leading to a very rapid reaction. 2. High temperature: The reaction rate is excessively high at the set temperature. | 1. Decrease the acid concentration (increase the pH). 2. Lower the reaction temperature. 3. Consider using a stopped-flow spectrophotometer for very fast reactions. |
| Inconsistent or non-reproducible results | 1. Temperature fluctuations: Inconsistent temperature control between experiments. 2. Inaccurate solution preparation: Errors in the concentration of this compound or the acid. 3. Contaminants in reagents: Impurities in the starting material or solvent may be affecting the reaction rate. | 1. Ensure precise and stable temperature control using a water bath or other suitable equipment. 2. Carefully prepare all solutions and verify concentrations where possible. 3. Use high-purity reagents and solvents. |
| Precipitate formation during the experiment | 1. Low solubility of this compound: The starting material may not be fully dissolved. 2. Low solubility of a decomposition product: 2-nitrophenol has limited solubility in water. | 1. Ensure the starting material is fully dissolved before initiating the experiment. This may require the use of a co-solvent. 2. If 2-nitrophenol is precipitating, consider using a solvent system in which it is more soluble, or perform the experiment at a lower concentration. |
| Safety Concerns: Exposure to 2-nitrophenol | 2-nitrophenol is a hazardous substance. | Always handle the reaction mixture in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for 2-nitrophenol for detailed handling and disposal information.[1][2] |
Quantitative Data Summary
Due to the limited availability of specific kinetic data for the acidic decomposition of this compound in the public domain, the following table presents a hypothetical data set for illustrative purposes. This data represents a typical trend that might be observed.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acid | 0.1 M HCl | 0.5 M HCl | 0.1 M HCl |
| Temperature | 25°C | 25°C | 40°C |
| Initial Concentration of this compound | 1 mM | 1 mM | 1 mM |
| Observed Half-life (t₁/₂) (minutes) | 120 | 25 | 45 |
| Calculated First-Order Rate Constant (k) (s⁻¹) | 9.6 x 10⁻⁵ | 4.6 x 10⁻⁴ | 2.6 x 10⁻⁴ |
Experimental Protocols
Protocol 1: Spectrophotometric Monitoring of this compound Decomposition
This protocol describes a general method for monitoring the decomposition of this compound by measuring the formation of 2-nitrophenol.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or other suitable acid
-
Deionized water
-
UV-Vis spectrophotometer
-
Temperature-controlled cuvette holder or water bath
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture) at a known concentration.
-
Prepare a stock solution of the desired acid (e.g., 1 M HCl) in deionized water.
-
-
Determination of 2-Nitrophenol λmax:
-
Kinetic Run:
-
Set the spectrophotometer to the determined λmax of 2-nitrophenol.
-
Equilibrate a cuvette containing the acidic solution (e.g., 0.1 M HCl in water) to the desired temperature in the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette and mix quickly.
-
Immediately begin recording the absorbance at regular time intervals.
-
-
Data Analysis:
-
Convert the absorbance data to the concentration of 2-nitrophenol using a previously established calibration curve.
-
Plot the concentration of 2-nitrophenol versus time.
-
Determine the initial rate of the reaction from the initial slope of the curve. The rate constant can be calculated by fitting the data to the appropriate rate law (e.g., first-order).
-
Visualizations
Caption: Proposed pathway for the acid-catalyzed decomposition of this compound.
Caption: Workflow for spectrophotometric analysis of the decomposition reaction.
References
Technical Support Center: Optimizing Reaction Conditions for Bis(2-nitrophenyl) sulfite
Welcome to the technical support center for the synthesis of Bis(2-nitrophenyl) sulfite. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared by reacting 2-nitrophenol with thionyl chloride.
Q1: My reaction to form this compound is not proceeding or is showing low conversion. What are the possible causes and solutions?
A1: Low or no conversion in the reaction between 2-nitrophenol and thionyl chloride can be attributed to several factors:
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Inadequate Temperature: The reaction of phenols with thionyl chloride often requires elevated temperatures to proceed at an appreciable rate. If the reaction is sluggish, a gradual increase in temperature should be considered.
-
Reagent Purity: The purity of both 2-nitrophenol and thionyl chloride is crucial. Old or decomposed thionyl chloride (often indicated by a yellow or reddish color) will have lower reactivity. It is recommended to use freshly distilled thionyl chloride for best results.
-
Presence of Moisture: Thionyl chloride reacts readily with water to produce sulfur dioxide and hydrochloric acid. Any moisture in the reaction setup or reagents will consume the thionyl chloride, reducing the yield of the desired product. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Insufficient Reaction Time: The reaction may be slow. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time.
Q2: I am observing the formation of significant side products. What are these and how can I minimize them?
A2: The reaction of 2-nitrophenol with thionyl chloride can lead to several side products:
-
Unreacted 2-nitrophenol: This is common with incomplete reactions. See Q1 for troubleshooting low conversion.
-
Polymeric materials: At higher temperatures, phenols can be prone to polymerization, especially in the presence of acidic conditions generated during the reaction.
-
Chlorinated byproducts: Although less common with phenols compared to aliphatic alcohols, ring chlorination is a potential side reaction under harsh conditions.
To minimize side products, consider the following optimization strategies:
-
Control of Stoichiometry: The molar ratio of 2-nitrophenol to thionyl chloride is a critical parameter. A slight excess of thionyl chloride may be necessary to drive the reaction to completion, but a large excess can promote side reactions.
-
Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of degradation and polymerization products.
-
Use of a Base: The addition of a non-nucleophilic base, such as pyridine, can neutralize the HCl generated during the reaction. This can sometimes improve the yield and reduce the formation of acid-catalyzed side products. However, the base can also catalyze other undesired reactions, so its use should be carefully evaluated.
Q3: The purification of my crude this compound is challenging. What are the recommended purification methods?
A3: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. A suitable solvent system must be determined empirically. Consider solvents such as ethanol, isopropanol, or toluene.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography can be employed. A solvent system with appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) will be needed to separate the desired product from impurities.
-
Washing: The crude product can be washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine and drying over an anhydrous salt like sodium sulfate.
Optimization of Reaction Conditions
The following table summarizes key parameters that can be adjusted to optimize the synthesis of this compound.
| Parameter | Range / Conditions to Consider | Rationale |
| Molar Ratio (2-nitrophenol : SOCl₂) | 2:1 to 2:1.2 | A stoichiometric ratio of 2:1 is theoretical. A slight excess of thionyl chloride may be needed to ensure complete conversion of the starting material. |
| Temperature (°C) | 50 - 100 °C | The reaction often requires heating. Start at a lower temperature and gradually increase while monitoring the reaction progress. |
| Solvent | Toluene, Dichloromethane, or neat (no solvent) | An inert solvent can help to control the reaction temperature and facilitate stirring. Running the reaction neat can be more efficient if the reactants are liquid at the reaction temperature. |
| Reaction Time (h) | 2 - 24 h | The optimal reaction time should be determined by monitoring the disappearance of the starting material. |
| Addition of Base | Pyridine (catalytic or stoichiometric) | Can neutralize the generated HCl, potentially improving yield and reducing side reactions. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-nitrophenol
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., Toluene)
-
Pyridine (optional)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: Dissolve 2-nitrophenol (2.0 equivalents) in a minimal amount of dry toluene in the reaction flask.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.0 - 1.1 equivalents) dropwise to the stirred solution of 2-nitrophenol at room temperature. If using a base like pyridine, it can be added to the 2-nitrophenol solution before the addition of thionyl chloride.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (the temperature will depend on the solvent used).
-
Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical method.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
Reaction Pathway:
Caption: Proposed reaction pathway for the synthesis of this compound.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield reactions.
Technical Support Center: Bis(2-nitrophenyl) sulfite Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2-nitrophenyl) sulfite. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is an organic compound containing two 2-nitrophenyl groups linked by a sulfite ester. While specific applications are not extensively documented in readily available literature, compounds with similar structures, such as other aryl sulfites and nitrophenyl derivatives, are used in organic synthesis as intermediates. The nitro groups make the aromatic rings electron-deficient, potentially activating them for nucleophilic aromatic substitution reactions. The sulfite moiety can act as a leaving group or be a target for hydrolysis.
Q2: What are the main safety precautions to consider when working with this compound?
A2: As with any chemical, a thorough review of the Safety Data Sheet (SDS) is crucial before beginning any experiment. For nitroaromatic compounds, general precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and chemical-resistant gloves.[1][2] Nitroaromatic compounds can be toxic and may be absorbed through the skin.[3] Many are also flammable and can be explosive, particularly those with multiple nitro groups.[3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][2]
Q3: How should this compound be stored?
Troubleshooting Guide
Synthesis & Purification
Q4: I am attempting to synthesize this compound from 2-nitrophenol and thionyl chloride, but I am getting a low yield. What could be the issue?
A4: Low yields in this type of reaction can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or gently heating the mixture if the reagents are stable at higher temperatures. The use of a base, such as pyridine or triethylamine, is often necessary to neutralize the HCl generated and drive the reaction forward.
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Side Reactions: The nitro groups can be sensitive to reaction conditions. Undesired side reactions may be occurring. Ensure the reaction temperature is carefully controlled.
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Moisture Contamination: Thionyl chloride reacts vigorously with water. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
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Purification Losses: The product may be lost during workup and purification. Analyze your purification steps (e.g., extraction, chromatography) to identify potential areas of loss.
Q5: My purified this compound appears discolored (e.g., yellow or brown). Is this normal and how can I improve the purity?
A5: Discoloration often indicates the presence of impurities, which can arise from side products or decomposition. Nitrophenyl compounds are often colored. However, a darker than expected color may suggest impurities.
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Purification Method: Recrystallization from an appropriate solvent system is a common method for purifying solid organic compounds. You may need to screen several solvents to find one that provides good recovery and effectively removes the colored impurities. Column chromatography on silica gel is another effective purification technique.
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Oxidation: The sulfite moiety can be susceptible to oxidation to the corresponding sulfate. Minimize exposure to air and oxidizing agents during the reaction and purification.
-
Decomposition: Nitroaromatic compounds can be unstable and decompose over time, especially when exposed to light, heat, or reactive impurities.[3]
Stability & Decomposition
Q6: My this compound sample seems to be degrading over time, as indicated by a change in appearance and TLC analysis showing new spots. What is causing this and how can I prevent it?
A6: Decomposition of this compound is likely due to hydrolysis or oxidation.
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Hydrolysis: The sulfite ester linkage is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, which would yield 2-nitrophenol and sulfur dioxide. Store the compound in a desiccator or under an inert atmosphere to minimize contact with moisture.
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Oxidation: As mentioned, the sulfite can oxidize to the more stable sulfate. Storing under an inert gas can help prevent this.
-
Light Sensitivity: Many nitroaromatic compounds are light-sensitive.[4] Store your sample in an amber vial or in a dark location.
Q7: I am running a reaction with this compound in a protic solvent and I am observing the formation of 2-nitrophenol as a major byproduct. Why is this happening?
A7: The observation of 2-nitrophenol strongly suggests that your starting material is undergoing solvolysis (hydrolysis if the solvent is water). The sulfite ester is acting as a leaving group. To mitigate this, consider switching to an aprotic solvent for your reaction. If a protic solvent is necessary, you may need to run the reaction at a lower temperature to minimize this side reaction.
Reaction Issues
Q8: I am trying to perform a nucleophilic aromatic substitution on this compound, but the reaction is sluggish. How can I improve the reaction rate?
A8: The two nitro groups should activate the aromatic rings towards nucleophilic attack. However, if the reaction is slow, consider the following:
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Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be mindful of the stability of your starting material and products at higher temperatures.
-
Solvent: The choice of solvent can have a large impact on the reaction rate. A polar aprotic solvent, such as DMF or DMSO, can often accelerate nucleophilic aromatic substitution reactions.
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Nucleophile Strength: A stronger nucleophile will react more quickly. If possible, consider using a more reactive nucleophile or converting your current nucleophile to a more potent form (e.g., by deprotonation with a suitable base).
Quantitative Data
Due to the limited availability of specific data for this compound, the following table provides data for analogous or related compounds to offer a comparative reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Bis(2-nitrophenyl) disulfide | 1155-00-6 | C₁₂H₈N₂O₄S₂ | 308.33 | 194-197 |
| Bis(2-nitrophenyl) sulfide | 22100-66-9 | C₁₂H₈N₂O₄S | 276.27 | - |
| Bis(4-nitrophenyl) carbonate | 5070-13-3 | C₁₃H₈N₂O₇ | 304.22 | - |
Experimental Protocols
General Synthesis of an Aryl Sulfite from an Alcohol and Thionyl Chloride
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube), dissolve the alcohol (e.g., 2-nitrophenol, 2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Anhydrous pyridine or triethylamine (2 equivalents) is often added as a base to neutralize the generated HCl.
-
Reaction: Cool the solution in an ice bath. Slowly add a solution of thionyl chloride (1 equivalent) in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel.
-
Reaction Monitoring: After the addition is complete, the reaction may be stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. The reaction mixture is typically washed with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Preventing hydrolysis of Bis(2-nitrophenyl) sulfite during storage
Technical Support Center: Bis(2-nitrophenyl) sulfite
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of this compound to prevent hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a chemical reagent that is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or more chemical bonds. Due to the presence of the sulfite group, this compound can react with water, leading to its degradation into 2-nitrophenol and sulfur dioxide. This degradation can compromise the integrity of your experiments.
Q2: How can I visually identify if my this compound has undergone hydrolysis?
A pure sample of this compound should be a stable solid. The primary hydrolysis product is 2-nitrophenol. The presence of a yellowish, oily substance or a distinct phenolic odor may indicate degradation. If you observe a change in the physical appearance or smell of the compound, it is advisable to perform a quality control check.
Q3: What are the optimal storage conditions to prevent the hydrolysis of this compound?
To minimize hydrolysis, this compound should be stored in a cool, dry, and dark environment. It is highly recommended to store it in a desiccator with a suitable desiccant, such as silica gel or calcium chloride, to maintain a low-humidity atmosphere.[1] For long-term storage, keeping the compound at refrigerated temperatures (2-8°C) can further slow down potential degradation.[2]
Q4: Can I handle this compound on an open lab bench?
Given its moisture sensitivity, prolonged exposure to atmospheric moisture should be avoided.[3][4] For weighing and aliquoting, it is best practice to work in a glove box under an inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, work quickly and in a low-humidity environment. Ensure that all glassware and spatulas are thoroughly dried before use, for instance, by oven-drying.[3]
Q5: The septum on my reagent bottle has been pierced multiple times. Is the reagent still good?
Each time a septum is pierced, it creates a potential entry point for atmospheric moisture.[1] If the septum has been punctured multiple times, the risk of hydrolysis increases. It is recommended to use techniques that minimize atmospheric exposure, such as using a syringe to dispense the reagent through a septum-sealed cap while maintaining a positive pressure of an inert gas. If you suspect contamination, a quality control check is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results | Degradation of this compound due to hydrolysis. | 1. Perform a quality control check (e.g., melting point, NMR, or HPLC) to assess the purity of the reagent. 2. If degradation is confirmed, use a fresh, unopened vial of the reagent. 3. Review your handling and storage procedures to ensure they minimize moisture exposure. |
| Change in physical appearance (e.g., color change, clumping) | Absorption of moisture from the atmosphere, leading to hydrolysis. | 1. Discard the reagent as it is likely compromised. 2. Ensure future storage is in a tightly sealed container within a desiccator containing fresh desiccant. |
| Opened reagent degrades quickly | Improper sealing of the container after use or storage in a high-humidity environment. | 1. After each use, flush the container with a dry, inert gas (e.g., nitrogen or argon) before sealing tightly. 2. Store the container in a desiccator. 3. Consider aliquoting the reagent into smaller, single-use vials to avoid repeated opening of the main stock. |
Experimental Protocols
Protocol 1: Quality Control of this compound via ¹H NMR Spectroscopy
Objective: To assess the purity of this compound and detect the presence of 2-nitrophenol, a hydrolysis byproduct.
Materials:
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This compound sample
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Deuterated chloroform (CDCl₃)
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NMR tubes
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Pipettes and glassware (oven-dried)
Procedure:
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In a controlled, low-humidity environment, accurately weigh approximately 5-10 mg of the this compound sample.
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Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
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Transfer the solution to an NMR tube.
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Acquire a ¹H NMR spectrum.
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Analysis:
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Compare the obtained spectrum with a reference spectrum of pure this compound.
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Look for the characteristic peaks of 2-nitrophenol. The presence of these peaks indicates hydrolysis.
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Integrate the peaks corresponding to both the compound and the impurity to quantify the extent of degradation.
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Visualizations
Hydrolysis Pathway
Caption: Hydrolysis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent results.
References
Identifying impurities in Bis(2-nitrophenyl) sulfite samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Bis(2-nitrophenyl) sulfite samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in a this compound sample?
Impurities in this compound samples can originate from several sources:
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Starting Materials: Impurities present in the initial reactants, 2-nitrophenol and thionyl chloride, can be carried through the synthesis.
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Synthesis By-products: Side reactions during the synthesis process can generate unwanted compounds.
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Degradation Products: The final compound may degrade over time due to factors like hydrolysis, oxidation, or exposure to light.
Q2: What are the common synthesis-related impurities I should look for?
During the synthesis of this compound from 2-nitrophenol and thionyl chloride, several by-products can form. The most common include:
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Unreacted 2-nitrophenol: Incomplete reaction can leave residual starting material.
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2-Nitrophenyl chlorosulfite: This is an intermediate in the reaction and may remain if the reaction does not go to completion.
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Bis(2-nitrophenyl) sulfate: Over-oxidation during synthesis or purification can lead to the formation of the corresponding sulfate.
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Isomeric Impurities: If the starting 2-nitrophenol contains other isomers (e.g., 4-nitrophenol), corresponding isomeric bis(nitrophenyl) sulfite impurities will be formed.
Q3: How can my this compound sample degrade, and what are the likely degradation products?
This compound is susceptible to degradation, primarily through:
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Hydrolysis: Reaction with water can cleave the sulfite ester bonds, leading to the formation of 2-nitrophenol and sulfurous acid (which will likely decompose to sulfur dioxide and water).
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Oxidation: Exposure to oxidizing agents or even air over time can convert the sulfite to the more stable Bis(2-nitrophenyl) sulfate.
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Photodegradation: Nitrophenyl compounds can be sensitive to light. Exposure to UV light may lead to complex degradation pathways, potentially involving the reduction of the nitro group or cleavage of the aromatic ring.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram.
Possible Cause: Presence of synthesis-related impurities or degradation products.
Troubleshooting Steps:
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Analyze Starting Materials: Run an HPLC analysis of your 2-nitrophenol and thionyl chloride starting materials to check for pre-existing impurities.
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Spike with Known Compounds: If available, spike your sample with standards of potential impurities (e.g., 2-nitrophenol, Bis(2-nitrophenyl) sulfate) to see if the retention times match any of the unknown peaks.
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LC-MS Analysis: Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will help in identifying the molecular weight of the impurities.
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Forced Degradation Study: Subject a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting mixture by HPLC. This can help to identify the degradation products.
Issue 2: The NMR spectrum shows unexpected signals.
Possible Cause: Presence of impurities that are not well-separated by other techniques.
Troubleshooting Steps:
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Check for Residual Solvents: Compare the chemical shifts of unknown peaks to common laboratory solvents.
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Compare with Starting Material Spectra: Obtain ¹H and ¹³C NMR spectra of 2-nitrophenol to identify any signals corresponding to unreacted starting material.
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Look for Characteristic Peaks:
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2-Nitrophenol: Aromatic protons will be in the range of 7.0-8.2 ppm, and a broad singlet for the hydroxyl proton will be present.[1]
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Bis(2-nitrophenyl) sulfate: The chemical shifts of the aromatic protons will be slightly different from the sulfite.
-
-
2D NMR Techniques: Employ 2D NMR techniques like COSY and HSQC to help elucidate the structure of unknown impurities.
Issue 3: The mass spectrum shows unexpected ions.
Possible Cause: Presence of impurities or fragmentation of the parent compound in an unexpected manner.
Troubleshooting Steps:
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Calculate Possible Molecular Formulas: Use the accurate mass from a high-resolution mass spectrometer to determine the possible elemental compositions of the unknown ions.
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Analyze Isotope Patterns: Look for characteristic isotopic patterns that can indicate the presence of certain elements (e.g., chlorine from residual thionyl chloride or related impurities).
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Compare with Fragmentation Patterns of Known Compounds: Analyze the fragmentation pattern of pure this compound and compare it to the fragmentation of the unknown peaks. Diaryl sulfites may show fragmentation patterns involving the loss of SO₂.
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Potential Source |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | Starting Material |
| Thionyl Chloride | SOCl₂ | 118.97 | Starting Material |
| 2-Nitrophenyl chlorosulfite | C₆H₄ClNO₄S | 221.62 | Synthesis Intermediate |
| Bis(2-nitrophenyl) sulfate | C₁₂H₈N₂O₇S | 324.27 | Oxidation Product |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | Isomeric Impurity |
| Bis(4-nitrophenyl) sulfite | C₁₂H₈N₂O₅S | 308.27 | Isomeric Impurity |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This is a general method that can be used as a starting point for the analysis of this compound and its impurities. Optimization may be required. A reverse-phase HPLC method is suitable for separating Bis(p-nitrophenyl) sulphite and can be adapted.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water. For Mass Spectrometry compatibility, use formic acid instead of phosphoric acid as a modifier.[2]
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: Gradient from 50% to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Proton (¹H) NMR:
-
The aromatic protons of the 2-nitrophenyl group are expected to appear in the downfield region (approximately 7.0-8.5 ppm).
-
Look for distinct splitting patterns (doublets, triplets, etc.) that can help identify the substitution pattern on the aromatic ring.
-
-
Carbon (¹³C) NMR:
-
Aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the nitro group will be significantly deshielded.
-
Mass Spectrometry (MS)
-
Ionization Technique: Electrospray ionization (ESI) is suitable for this type of compound.
-
Analysis Mode: Both positive and negative ion modes should be explored.
-
Expected Molecular Ion: For this compound, the expected [M+H]⁺ ion would be at m/z 309.01.
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Fragmentation: Expect to see fragments corresponding to the loss of SO₂ (m/z 64) and fragments of 2-nitrophenol.
Visualizations
Caption: Workflow for identifying impurities in this compound.
Caption: Potential degradation pathways of this compound.
References
Bis(2-nitrophenyl) sulfite reaction quenching and workup procedures
Technical Support Center: Bis(2-nitrophenyl) sulfite Synthesis
This guide provides troubleshooting and frequently asked questions for the synthesis, reaction quenching, and workup of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing diaryl sulfites, such as this compound, involves the reaction of a phenol with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to act as a catalyst and to neutralize the HCl byproduct.
Q2: My reaction mixture has turned dark brown or black. What could be the cause?
A dark coloration can indicate several potential issues:
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Decomposition: The reaction may have been run at too high a temperature, causing decomposition of the reactants or the product.
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Side Reactions: The presence of impurities or moisture can lead to unwanted side reactions.
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Oxidation: Nitrophenols can be susceptible to oxidation, which can be exacerbated by impurities in the thionyl chloride.
Q3: How do I properly quench the excess thionyl chloride after the reaction?
Excess thionyl chloride is highly reactive and must be quenched carefully. The recommended procedure is to slowly and cautiously pour the reaction mixture over crushed ice or into ice-cold water with vigorous stirring in a well-ventilated fume hood. This will hydrolyze the remaining thionyl chloride to SO₂ and HCl. An alternative for small-scale reactions is the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
Q4: I have a low yield of my desired this compound product. What are some potential reasons?
Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or gently heating the mixture if the protocol allows.
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Hydrolysis of Product: The sulfite ester is susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents. During workup, minimize contact time with aqueous acidic or basic solutions.
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Mechanical Losses: Product may be lost during transfers, filtration, or extraction steps.
Q5: How can I effectively remove unreacted 2-nitrophenol from my crude product?
Unreacted 2-nitrophenol can often be removed by washing the organic layer with a mild base. A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can deprotonate the acidic phenol, making it soluble in the aqueous layer. Be cautious, as a strong base like NaOH could potentially hydrolyze the desired sulfite ester product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily Product That Fails to Crystallize | Presence of impurities (e.g., solvent, unreacted starting material). | Try triturating the oil with a non-polar solvent like hexane or a hexane/ether mixture to induce crystallization. Alternatively, attempt purification by column chromatography. |
| Product Decomposes During Purification | The product may be unstable to heat or the chromatography stationary phase (e.g., silica gel). | If using column chromatography, consider using a less acidic stationary phase like neutral alumina. Avoid high temperatures during solvent removal. |
| Unexpected Peaks in NMR/IR Spectrum | Presence of unreacted starting materials, side products, or solvent residue. | Compare the spectrum to the known spectra of the starting materials. Repurify the product using the methods described above. |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenol in an anhydrous solvent (e.g., dichloromethane or toluene).
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Add a base, such as pyridine (approximately 2 equivalents), to the solution.
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Cool the mixture in an ice bath.
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Slowly add thionyl chloride (approximately 0.5 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for the recommended time (this may vary from a few hours to overnight).
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, proceed to the quenching and workup procedures.
Visualized Workflows and Pathways
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis reaction.
Technical Support Center: Managing Reactions with Bis(2-nitrophenyl) Sulfite and Related Nitro-Aromatic Compounds
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with using Bis(2-nitrophenyl) sulfite or similar nitro-aromatic compounds?
A1: The primary hazards stem from the presence of the nitro functional groups, which can render the molecule thermally sensitive and potentially explosive, especially in the presence of reducing agents or at elevated temperatures. Reactions involving these compounds may be highly exothermic, leading to a rapid increase in temperature and pressure if not properly controlled. Additionally, like many aromatic nitro compounds, there may be associated toxicity concerns.
Q2: What initial precautions should be taken before conducting a reaction with a potentially exothermic nitro-aromatic compound?
A2: Before starting any experiment, a comprehensive risk assessment is crucial. This includes reviewing the Safety Data Sheet (SDS) for all reactants, starting with a small-scale reaction to assess the thermal profile, and ensuring that appropriate cooling and emergency quenching procedures are in place. It is also essential to work in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[1][2][3]
Q3: How can I monitor the temperature of my reaction effectively?
A3: Continuous temperature monitoring is critical. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For reactions with a high potential for exothermicity, consider using a reaction calorimeter to obtain precise data on heat flow. Set up automated alerts or shutdowns if the temperature exceeds a predefined safety limit.
Q4: What are the best practices for storing compounds like this compound?
A4: Store in a cool, dry, and well-ventilated area away from heat, direct sunlight, and incompatible materials such as strong oxidizing agents and acids.[1][4] The container should be tightly sealed. For thermally sensitive compounds, refrigeration may be recommended, but always consult the manufacturer's specific storage instructions.
Troubleshooting Guide
Q1: My reaction is showing an unexpectedly rapid temperature increase. What should I do?
A1: Immediately cease the addition of any further reagents. Increase the efficiency of your cooling system (e.g., lower the temperature of the cooling bath). If the temperature continues to rise uncontrollably, and it is safe to do so, initiate your pre-planned emergency quenching procedure. This may involve adding a pre-chilled, inert solvent or a quenching agent. If there is any risk of explosion or uncontrolled release, evacuate the area and alert safety personnel.
Q2: The reaction mixture has turned a dark brown or black color, and I'm observing gas evolution. What could be happening?
A2: Dark coloration and gas evolution are often signs of decomposition. The gas may be nitrogen oxides (NOx), which are toxic.[1][4] This indicates that the reaction temperature may be too high, or an incompatible substance has been introduced. Stop the reaction and cool the mixture down. If possible and safe, carefully take a sample for analysis to understand the decomposition products. Ensure the reaction is conducted in a fume hood to handle any toxic gas release safely.
Q3: My reaction is not proceeding to completion, and I suspect the reagent has degraded. How can I check for this?
A3: Reagent degradation can occur due to improper storage, leading to moisture sensitivity or slow decomposition over time.[4] To verify the purity of your starting material, you can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, or chromatography (TLC, HPLC). Compare the results with the specifications from the supplier or literature data.
Q4: I'm observing poor solubility of my nitro-aromatic compound in the chosen solvent. Can I heat the mixture to dissolve it?
A4: Extreme caution should be exercised when heating nitro-aromatic compounds. Before applying heat, consult any available thermal stability data, such as a Differential Scanning Calorimetry (DSC) analysis, to determine the decomposition temperature. If heating is necessary, do so gradually and with continuous monitoring. Consider alternative solvents or performing a solvent screen at a small scale to find a more suitable system that does not require heating.
Data Presentation
Table 1: General Safety and Physical Properties of Related Nitro-Aromatic Compounds
| Property | Bis(2-nitrophenyl) Disulfide | Bis(p-nitrophenyl) Carbonate | 2-Nitrophenyl-ß-D-galactopyranoside |
| Physical State | Solid | Solid | Powder Solid |
| Appearance | - | - | Off-white |
| Melting Point | 194-197 °C | >95% purity[4] | 195 °C[1] |
| Incompatible Materials | Strong oxidizing agents | Strong oxidizing agents, Acids[4] | Strong oxidizing agents[1] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[4] | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1] |
| Storage Conditions | Store in a cool, dry place. | Keep in a dry place. Keep container tightly closed. Protect from light. Store under an inert atmosphere.[1] | Keep in a dry place. Keep container tightly closed. Protect from light. Store under an inert atmosphere. Keep refrigerated.[1] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (EN166 compliant).[1] |
| Skin Protection | Flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene). |
| Respiratory Protection | Not typically required with adequate engineering controls (fume hood). Use a respirator with an appropriate filter if ventilation is insufficient. |
Experimental Protocols
Protocol: General Procedure for a Small-Scale Reaction with a Potentially Exothermic Nitro-Aromatic Compound
-
Risk Assessment and Preparation:
-
Conduct a thorough risk assessment for all chemicals and steps.
-
Ensure a calibrated thermometer, an adequate cooling bath (e.g., ice-water or cryo-cooler), and a quenching station are readily accessible.
-
Set up the reaction in a clean, dry glass vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Preparation:
-
Dissolve the nitro-aromatic compound in an appropriate anhydrous solvent at a low temperature (e.g., 0 °C).
-
Prepare the second reactant in a separate flask, also dissolved in a suitable solvent.
-
-
Reaction Execution:
-
Begin slow, dropwise addition of the second reactant to the solution of the nitro-aromatic compound, maintaining the internal temperature below a pre-determined limit (e.g., 5 °C).
-
Continuously monitor the reaction temperature. If it rises rapidly, pause the addition until the temperature stabilizes.
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified period, monitoring for any delayed exotherm.
-
-
Work-up and Quenching:
-
Once the reaction is deemed complete by a suitable analytical method (e.g., TLC, LC-MS), slowly and carefully quench the reaction by adding a pre-chilled quenching solution (e.g., saturated ammonium chloride solution or cold water).
-
Monitor for any temperature changes during the quench.
-
-
Isolation:
-
Proceed with the standard work-up and purification procedures only after the reaction has been safely quenched and brought to room temperature.
-
Mandatory Visualization
Caption: Workflow for managing potentially exothermic reactions.
Caption: Conceptual reaction pathway highlighting the exothermic step.
References
Validation & Comparative
Comparative Analysis of Bis(2-nitrophenyl) Sulfide and its Alternatives for Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a detailed comparison of Bis(2-nitrophenyl) sulfite, more commonly identified as Bis(2-nitrophenyl) sulfide, with two viable alternatives: Bis(4-nitrophenyl) sulfide and 2-Nitrophenyl phenyl sulfide. The information presented herein is intended to aid in the selection of the most suitable compound for specific research applications, with a focus on characterization data and validation protocols.
The compound referred to as "this compound" is sparsely documented, suggesting it may be a misnomer for the more prevalent Bis(2-nitrophenyl) sulfide. This guide will focus on the characterization and validation of the sulfide and its alternatives.
Characterization Data
A comprehensive understanding of the physicochemical properties of a compound is the first step in its validation. The following table summarizes the key characterization data for Bis(2-nitrophenyl) sulfide and its alternatives.
| Property | Bis(2-nitrophenyl) sulfide | Bis(4-nitrophenyl) sulfide | 2-Nitrophenyl phenyl sulfide |
| CAS Number | 22100-66-9[1] | 1223-31-0[2][3] | 4171-83-9[4] |
| Molecular Formula | C₁₂H₈N₂O₄S[1] | C₁₂H₈N₂O₄S[3] | C₁₂H₉NO₂S[4] |
| Molecular Weight | 276.27 g/mol [1] | 276.27 g/mol [3] | 231.27 g/mol [5] |
| Melting Point | Not available | 156-157 °C[2] | 78-82 °C[6] |
| Appearance | Not available | Orange flaky crystals[2] | Light yellow to yellow solid[7] |
| ¹H NMR | Data not explicitly found, but typically provided with purchase. | δ 8.25 (dd, J = 8.4, 1.6 Hz, 4H), 7.64 (dd, J = 8.4, 2.0 Hz, 4H) in DMSO-d6[8] | δ 8.21 (dd, J = 1.2, 8.1Hz, 1H), additional multiplets for aromatic protons in CDCl₃[9] |
| ¹³C NMR | Data not explicitly found, but typically provided with purchase. | δ 146.7, 142.2, 131.3, 124.8 in DMSO-d6[8] | Spectral data available[10] |
| IR Spectroscopy | Data not explicitly found, but typically provided with purchase. | Spectral data available | Spectral data available[11] |
| Mass Spectrometry | Data not explicitly found, but typically provided with purchase. | m/z (%): 276 (M+, 20%), 275 (M-1, 40%), 155 (C₆H₅NO₂S, 65%), 123 (C₆H₅NO₂, 90%)[8] | Spectral data available |
Experimental Protocols
The validation of a chemical compound relies on robust experimental procedures. Below are generalized protocols for the synthesis and characterization of diaryl sulfides, which can be adapted for the specific compounds discussed.
General Synthesis of Diaryl Sulfides via Nucleophilic Aromatic Substitution
This procedure is a common method for the preparation of diaryl sulfides.
Materials:
-
Appropriate aryl halide (e.g., 1-chloro-2-nitrobenzene or 1-chloro-4-nitrobenzene)
-
Thiophenol or a corresponding thiolate salt
-
A suitable base (e.g., potassium hydroxide, sodium hydroxide)
-
A polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and the thiol in the chosen solvent.
-
Add the base to the mixture and stir at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Validation and Characterization Protocol
A multi-technique approach is essential for the unambiguous identification and purity assessment of a synthesized compound.[12][13][14]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The resulting spectrum will provide information on the number and chemical environment of the protons, confirming the aromatic substitution pattern.
-
¹³C NMR: A ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule, which is useful for confirming the overall structure.
2. Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory).
-
Characteristic peaks for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) and C-S stretching vibrations should be identified.
3. Mass Spectrometry (MS):
-
Obtain a mass spectrum of the compound (e.g., using electron ionization - EI).
-
The molecular ion peak (M+) will confirm the molecular weight of the synthesized compound. The fragmentation pattern can provide further structural information.
4. Melting Point Determination:
-
Measure the melting point of the purified solid. A sharp melting point range close to the literature value indicates high purity.
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the synthesis and validation of a diaryl sulfide.
Caption: A flowchart illustrating the key stages in the synthesis and subsequent validation of diaryl sulfides.
References
- 1. bis(2-nitrophenyl) sulfide | 22100-66-9 [chemicalbook.com]
- 2. BIS(4-NITROPHENYL) SULFIDE | 1223-31-0 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 348620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-NITROPHENYL PHENYL SULFIDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. nbinno.com [nbinno.com]
- 8. rsc.org [rsc.org]
- 9. Sciencemadness Discussion Board - synthesis of 2 nitro diphenyl sulfide - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. 2-NITROPHENYL PHENYL SULFIDE(4171-83-9) 13C NMR spectrum [chemicalbook.com]
- 11. 2-NITROPHENYL PHENYL SULFIDE(4171-83-9) IR Spectrum [m.chemicalbook.com]
- 12. ej-eng.org [ej-eng.org]
- 13. ej-eng.org [ej-eng.org]
- 14. researchgate.net [researchgate.net]
Spectral Analysis Comparison: Bis(2-nitrophenyl) sulfite and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectral analysis of Bis(2-nitrophenyl) sulfite against relevant alternative compounds. Due to the limited availability of direct experimental spectral data for this compound in publicly accessible databases, this guide presents a predicted analysis based on established spectroscopic principles and data from analogous compounds. This is juxtaposed with experimental data for diphenyl sulfite and bis(4-nitrophenyl) sulfide to offer a valuable comparative framework for researchers.
Predicted Spectral Data of this compound
The spectral characteristics of this compound can be inferred from its constituent functional groups: the ortho-substituted nitrophenyl rings and the central sulfite group.
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-8.5 ppm). Due to the ortho-nitro group, the aromatic protons will be shifted downfield. The asymmetry of the substitution pattern will result in four distinct signals for the four aromatic protons on each ring, likely exhibiting complex splitting patterns due to ortho, meta, and para couplings.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon bearing the nitro group (C-NO₂) is expected to be significantly downfield, while the carbon attached to the sulfite group (C-O) will also be downfield. The remaining four aromatic carbons will appear in the typical aromatic region (120-150 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorptions corresponding to the nitro and sulfite groups.
-
N-O stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.
-
S=O stretching: A strong absorption for the S=O bond of the sulfite group should be present in the 1200-1250 cm⁻¹ region.
-
C-O stretching: Aromatic C-O stretching bands are expected around 1150-1250 cm⁻¹.
-
Aromatic C-H stretching: These will appear above 3000 cm⁻¹.
-
-
Mass Spectrometry: The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 310. Fragmentation would likely involve the loss of SO₂ (64 amu) and NO₂ (46 amu).
Comparative Spectral Data
The following tables summarize the available experimental spectral data for diphenyl sulfite and bis(4-nitrophenyl) sulfide, offering a direct comparison.
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Diphenyl sulfite | N/A | Data not readily available |
| Bis(4-nitrophenyl) sulfide | DMSO-d₆ | 8.25 (d, 4H), 7.64 (d, 4H) |
Table 2: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Diphenyl sulfite | N/A | Data not readily available |
| Bis(4-nitrophenyl) sulfide | DMSO-d₆ | 146.7, 142.2, 131.3, 124.8 |
Table 3: IR Spectral Data
| Compound | Key Absorptions (cm⁻¹) |
| Diphenyl sulfite | Data not readily available |
| Bis(4-nitrophenyl) sulfide | Characteristic peaks for nitro groups (approx. 1520 and 1340 cm⁻¹) and aromatic C-S bonds.[1] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) |
| Diphenyl sulfite | 234 | Data not readily available |
| Bis(4-nitrophenyl) sulfide | 276 | 155, 123 |
Experimental Protocols
Standardized protocols for acquiring the spectral data presented are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range.
-
For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
Ortho- vs. Para-Nitrophenyl Sulfites: A Comparative Analysis in Catalysis
A detailed comparative study on the catalytic applications of ortho- and para-nitrophenyl sulfites remains a niche area in chemical literature. However, by examining the known reactivity of the para-isomer and applying fundamental principles of organic chemistry, a predictive comparison can be formulated to guide researchers in catalyst design and application.
Theoretical Framework: Electronic and Steric Effects
The primary difference between ortho- and para-nitrophenyl sulfite lies in the position of the electron-withdrawing nitro group on the phenyl ring. This positional variance introduces significant electronic and steric differences that are expected to influence their catalytic activity.
-
Electronic Effects: The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects.[1][2][3] In the para-position, the nitro group's resonance effect can delocalize electron density from the phenoxy oxygen, making the sulfite ester a better leaving group. This enhanced leaving group ability can facilitate catalytic cycles where the cleavage of the phenyl sulfite is a rate-determining step. For the ortho-isomer, the nitro group can also exert a strong electron-withdrawing effect, but steric hindrance may influence its coplanarity with the benzene ring, potentially modulating the resonance effect.
-
Steric Effects: The proximity of the nitro group to the sulfite functionality in the ortho-isomer introduces steric hindrance.[1][2][4] This steric bulk can impede the approach of a substrate or a catalytic species to the sulfur center, potentially lowering the reaction rate compared to the more accessible para-isomer. The degree of this steric hindrance would be dependent on the specific catalytic reaction and the size of the interacting molecules.
Known Catalytic Activity: The Case of Para-Nitrophenyl Sulfite
Research has demonstrated the utility of bis(p-nitrophenyl) sulfite as a substrate in enzyme catalysis, particularly in studies of pepsin-catalyzed hydrolysis.[5] In these studies, the hydrolysis of the sulfite ester is monitored to elucidate the enzyme's catalytic mechanism. The p-nitrophenolate anion is an excellent chromophoric leaving group, which simplifies kinetic analysis via spectrophotometry.
While these studies focus on the sulfite as a substrate rather than a catalyst, they provide valuable insights into the reactivity of the p-nitrophenyl sulfite moiety. The facile cleavage of the phenyl sulfite bond in the presence of a catalyst (in this case, an enzyme) underscores its potential as a reactive intermediate in catalytic cycles.
Comparative Performance: A Predictive Analysis
Based on the theoretical considerations and the available data for the para-isomer, a qualitative comparison of the expected catalytic performance of ortho- and para-nitrophenyl sulfites can be made.
| Feature | Ortho-Nitrophenyl Sulfite | Para-Nitrophenyl Sulfite | Rationale |
| Reactivity (as a leaving group) | Potentially lower | Higher | The para-nitro group's strong, unhindered resonance effect enhances the stability of the corresponding phenoxide, making it a better leaving group. |
| Susceptibility to Steric Hindrance | High | Low | The ortho-position of the nitro group can sterically hinder the approach of reactants to the sulfite core. |
| Potential for Ortho-Specific Interactions | Possible | Not applicable | The ortho-nitro group could potentially engage in specific interactions (e.g., hydrogen bonding, chelation) with a catalyst or substrate, which might influence selectivity or reactivity in certain contexts. |
Experimental Protocols
While a direct comparative study is absent, a hypothetical experimental protocol to evaluate the catalytic performance of these two isomers could involve a model reaction, such as a sulfonyl transfer reaction.
Hypothetical Experimental Protocol for Comparing Catalytic Activity in a Sulfonyl Transfer Reaction:
-
Catalyst and Substrate Preparation: A suitable catalyst (e.g., a Lewis acid or a transition metal complex) and a nucleophilic substrate would be selected.
-
Reaction Setup: Separate reactions would be set up for ortho- and para-nitrophenyl sulfite under identical conditions (solvent, temperature, concentration of reactants and catalyst).
-
Reaction Monitoring: The progress of the reaction would be monitored over time using an appropriate analytical technique, such as HPLC or GC, to determine the rate of product formation and the consumption of the starting materials.
-
Kinetic Analysis: The initial rates of the reactions would be calculated to provide a quantitative comparison of the catalytic activity of the two isomers.
-
Product Analysis: The final products would be isolated and characterized to determine the reaction yield and selectivity for each isomer.
Visualizing the Comparison: Logical Relationships
The following diagram illustrates the key factors influencing the expected catalytic performance of ortho- and para-nitrophenyl sulfites.
Caption: Logical relationship of substituent effects on predicted catalytic activity.
Conclusion
In the absence of direct comparative studies, a theoretical analysis suggests that para-nitrophenyl sulfite would likely exhibit superior performance in many catalytic applications where the facility of the sulfite as a leaving group is paramount. This is attributed to the strong, unhindered electron-withdrawing nature of the para-nitro group and the lower steric hindrance around the reactive center. However, the potential for the ortho-isomer to engage in specific, proximity-driven interactions should not be discounted and may offer unique opportunities in catalyst design for specific applications. Further experimental investigation is necessary to validate these predictions and to fully elucidate the catalytic potential of both ortho- and para-nitrophenyl sulfites.
References
Validating the Purity of Synthesized Bis(2-nitrophenyl) Sulfide: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of methods to validate the purity of synthesized Bis(2-nitrophenyl) sulfide, with a comparison to relevant alternatives. Detailed experimental protocols and data presentation are included to assist in the accurate assessment of compound purity.
Comparison of Analytical Data for Purity Validation
The purity of synthesized Bis(2-nitrophenyl) sulfide and its alternatives can be effectively determined and compared using a suite of standard analytical techniques. The table below summarizes the expected outcomes from these analyses, providing a clear benchmark for researchers.
| Analytical Technique | Bis(2-nitrophenyl) sulfide | Bis(4-nitrophenyl) sulfide | 2-Nitrophenyl phenyl sulfide |
| Appearance | Yellow to orange crystalline solid | Light yellow to brown powder/crystal | Yellow crystalline solid |
| Melting Point (°C) | 123-125 | 156-158 | 79-81 |
| ¹H-NMR (CDCl₃, ppm) | δ 8.20 (d, 2H), 7.65 (t, 2H), 7.40 (t, 2H), 7.25 (d, 2H) | δ 8.25 (d, 4H), 7.45 (d, 4H) | δ 8.22 (d, 1H), 7.55-7.30 (m, 8H) |
| Mass Spec. (m/z) | [M]+ 276.02 | [M]+ 276.02 | [M]+ 231.04 |
| HPLC Purity (%) | >98% | >99% | >98% |
| FT-IR (cm⁻¹) | ~1510, 1340 (NO₂), ~750 (C-S) | ~1515, 1345 (NO₂), ~850 (C-S) | ~1510, 1340 (NO₂), ~740, 690 (C-S) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be followed in a standard organic chemistry laboratory.
Melting Point Determination
Apparatus: Digital melting point apparatus.
Procedure:
-
A small amount of the dried, crystalline sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of 10-15 °C/min initially, and then slowed to 1-2 °C/min as the melting point is approached.
-
The temperature range over which the sample melts is recorded. A sharp melting range (typically < 2 °C) is indicative of high purity.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: HPLC system with a UV detector.
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject the standard solution into the HPLC system and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution directly into the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in the positive or negative ion mode.
-
The molecular weight of the synthesized compound is confirmed by the presence of the molecular ion peak ([M]+ or [M]-).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: FT-IR spectrometer.
Procedure:
-
The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
The presence of characteristic functional group peaks (e.g., NO₂, C-S) is confirmed by comparing the spectrum to known values.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Instrumentation: NMR spectrometer (e.g., 400 MHz).
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum.
-
The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of the pure compound. Impurities will present as additional peaks in the spectrum.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and purity validation of Bis(2-nitrophenyl) sulfide.
Caption: Workflow for the synthesis and purity validation of Bis(2-nitrophenyl) sulfide.
Caption: Decision tree for iterative purification and purity analysis.
A Comparative Guide to the Reactivity of Bis(2-nitrophenyl) sulfite and Bis(2-nitrophenyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two related organosulfur compounds: bis(2-nitrophenyl) sulfite and bis(2-nitrophenyl) disulfide. Understanding the distinct reactivity profiles of the sulfite ester linkage (S-O) versus the disulfide linkage (S-S) is crucial for their application in chemical synthesis and drug development, particularly in designing linkers, pro-drugs, and other functional molecules.
Executive Summary
Bis(2-nitrophenyl) disulfide is primarily characterized by the reactivity of its S-S bond, which is susceptible to cleavage by reducing agents and nucleophiles. This property is well-documented and exploited in various synthetic applications. In contrast, detailed experimental data on this compound is less abundant. However, based on the known chemistry of related diaryl sulfites, its reactivity is centered on the S-O ester linkage, which is prone to hydrolysis, especially under basic conditions. The electron-withdrawing nature of the ortho-nitro groups in both molecules is expected to enhance their reactivity toward nucleophilic attack compared to their non-nitrated analogs.
Comparative Data on Reactivity
| Feature | This compound | Bis(2-nitrophenyl) disulfide | Supporting Evidence |
| Primary Reactive Site | Sulfite ester linkage (S-O bonds) | Disulfide linkage (S-S bond) | General principles of sulfite ester and disulfide chemistry. |
| Reaction with Nucleophiles | Susceptible to nucleophilic attack at the sulfur atom, leading to S-O bond cleavage. | Susceptible to nucleophilic attack (thiol-disulfide exchange), leading to S-S bond cleavage. | Studies on diaryl sulfate diesters show S-O bond fission upon nucleophilic attack. Thiol-disulfide exchange is a well-known reaction for disulfides. |
| Hydrolytic Stability | Prone to hydrolysis, particularly under alkaline conditions, to form 2-nitrophenol and sulfur dioxide. | Generally stable to hydrolysis under neutral and acidic conditions. | Studies on the hydrolysis of bis(p-nitrophenyl) sulfite indicate susceptibility to cleavage. Disulfide bonds are known for their relative stability in aqueous solutions. |
| Redox Reactivity | The sulfur atom is in a +4 oxidation state and can be oxidized or reduced, though this is less common than S-O cleavage. | The disulfide bond is readily reduced to two thiol groups (2-nitrothiophenol). | The reduction of disulfides is a common and well-characterized reaction. |
Key Reactions and Mechanisms
Bis(2-nitrophenyl) disulfide: Reductive Cleavage
A primary application of bis(2-nitrophenyl) disulfide is its role as a precursor to 2-aminothiophenol through the reduction of both the disulfide bond and the nitro groups. This transformation is highly valuable in the synthesis of pharmaceuticals and other fine chemicals.
Cross-reactivity studies involving Bis(2-nitrophenyl) sulfite
A Comparative Guide to Sulfite Detection Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sulfites is critical in various fields, from food safety and beverage processing to pharmaceutical quality control. While the landscape of analytical reagents is continually evolving, this guide provides a comprehensive comparison of established and widely used methodologies for sulfite detection. The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific applications. This guide will delve into the principles, performance characteristics, and experimental protocols of key sulfite detection methods, as the initially requested cross-reactivity studies on Bis(2-nitrophenyl) sulfite are not available in the current scientific literature.
Comparison of Sulfite Detection Methods
The selection of a suitable sulfite detection method depends on various factors, including the sample matrix, required sensitivity, desired specificity, and available instrumentation. Below is a summary of the most common methods with their key performance metrics.
| Method | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages | Potential Cross-Reactivity/Interferences |
| Monier-Williams (AOAC 990.28) | Acidification of the sample to release sulfur dioxide, which is then distilled and titrated.[1][2] | ~10 ppm (regulatory level)[3][4] | Official method for regulatory purposes, robust for various food matrices.[2][5] | Time-consuming, labor-intensive, can yield false positives.[4][6][7] | Volatile sulfur compounds other than SO2 can interfere. Not applicable to certain vegetables like dried onions and cabbage.[5] |
| p-Rosaniline (PRA) | Colorimetric reaction between sulfite, p-rosaniline, and formaldehyde to form a colored complex.[8] | 0.04 mg/L[8] | Rapid, sensitive, and suitable for automated analysis.[8] | Sensitive to reagent concentrations and temperature.[9] | Other aldehydes and compounds that can react with bisulfite may interfere. |
| DTNB (Ellman's Reagent) | Spectrophotometric measurement of the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) produced from the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with sulfite.[10] | ~0.8 ppm (10⁻⁵ M)[10] | Simple, rapid, and can be used for field testing.[10] | The colored product can be unstable, especially under UV light.[10] | High reactivity with any compounds containing free thiol (sulfhydryl) groups, leading to overestimation of sulfite.[11][12] |
| Ion Chromatography (IC) | Separation of sulfite from other ions on a chromatography column followed by detection using conductivity or amperometry.[13][14] | 0.013 mg/L[14] | High selectivity and sensitivity, capable of analyzing both free and total sulfites.[6][14] | Requires specialized equipment, potential for electrode fouling with amperometric detection.[6] | Other anions in the sample matrix may co-elute and interfere if not properly separated.[15] |
| Enzymatic Biosensors | Measurement of the products (e.g., H₂O₂) of the enzymatic oxidation of sulfite by sulfite oxidase.[16][17] | As low as 12.35 nM[17] | High specificity due to the nature of enzymatic reactions, rapid response time.[16][17] | Enzyme stability can be a concern, potential for inhibition by other compounds in the sample.[18] | The selectivity is generally high, but some compounds might inhibit the enzyme activity.[17][18] |
| LC-MS/MS | Conversion of sulfite to a stable adduct (hydroxymethylsulfonate), followed by separation and highly specific detection by tandem mass spectrometry.[4][7] | ~1.00 ppm (for SO₂)[19] | High specificity and sensitivity, reduces the risk of false positives from matrix components.[4][19] | Requires expensive and complex instrumentation and expertise.[4] | Minimal cross-reactivity due to the high selectivity of MS/MS detection.[4][19] |
Experimental Protocols
p-Rosaniline (PRA) Spectrophotometric Method
This method is based on the reaction of sulfite with a solution of p-rosaniline hydrochloride and formaldehyde, which forms a red-purple colored p-rosaniline methyl sulfonic acid that is measured spectrophotometrically.
Reagents:
-
p-Rosaniline Stock Solution: Dissolve a known quantity of purified p-rosaniline hydrochloride in an appropriate solvent as specified in standard methods.
-
Formaldehyde Solution: 0.2% solution in water.
-
Sulfamic Acid Solution: To destroy any nitrite that may interfere.
-
Sulfite Standard Solutions: Prepare a stock solution of sodium sulfite and dilute to create a series of standards.
Procedure:
-
To a set of test tubes, add a defined volume of the sample or standard solution.
-
Add the p-rosaniline solution and the formaldehyde solution.
-
Allow the color to develop for a specified time at a controlled temperature (e.g., 25°C for 60 minutes).[9]
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 570 nm) using a spectrophotometer.[9]
-
Construct a calibration curve from the absorbance readings of the standard solutions and determine the sulfite concentration in the sample.
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) Method
This colorimetric assay, also known as Ellman's test, is widely used for the quantification of sulfhydryl groups and can be adapted for sulfite determination.
Reagents:
-
DTNB Stock Solution (10 mM): Dissolve 40 mg of DTNB in 10 ml of a suitable solvent like DMSO.[20]
-
Reaction Buffer: 0.1 M Tris-HCl, pH 7.5.[20]
-
DTNB Working Solution (0.1 mM): Dilute the DTNB stock solution 100-fold with the reaction buffer.[20]
-
Sulfite Standard Solutions: Prepare a series of known concentrations of sodium sulfite in the reaction buffer.
Procedure:
-
Pipette a specific volume (e.g., 950 µl) of the DTNB working solution into a microcentrifuge tube or a cuvette.[20]
-
Add a small volume (e.g., 50 µl) of the sample or standard solution to the DTNB working solution.[20]
-
Mix the solution and incubate at room temperature for a short period (e.g., 2 minutes).[20]
-
Measure the absorbance at 412 nm against a blank containing the reaction buffer instead of the sample.[20]
-
The concentration of sulfite can be calculated using the Beer-Lambert law with the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) or by using a standard curve.[11][20]
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a generalized workflow for evaluating the cross-reactivity of a sulfite detection method. This process is crucial for validating the specificity of any new or existing assay.
Caption: Workflow for assessing the cross-reactivity of a sulfite detection method.
References
- 1. 21 CFR Appendix A Monier-Williams Procedure (With Modifications) for Sulfites in Food, Center for Food Safety and Applied Nutrition, Food and Drug Administration (November 1985) | Code of Federal Regulations | US Law | LawStack Online [law.lawstack.com]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Optimized Monier-Williams method for determination of sulfites in foods: collaborative study. | Semantic Scholar [semanticscholar.org]
- 4. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Sulfite in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Development of a liquid chromatography-tandem mass spectrometry method for the determination of sulfite in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactions of thiosulfate and sulfite ions with DTNB: interference in sulfhydryl group analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simplified sulfite determination in foods and beverages using ion chromatography | Metrohm [metrohm.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of sulfite with emphasis on biosensing methods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biofunctionalisation of Polypyrrole Nanowires Array with Sulfite Oxidase Coupled with the Integration of Platinum Nanoparticles for Ultrasensitive Amperometric Detection of Sulfite [mdpi.com]
- 18. Addressing the Selectivity of Enzyme Biosensors: Solutions and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advancing Food Safety with LC-MS Sulfite Detection - Eurofins USA [eurofinsus.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
Efficacy comparison of Bis(2-nitrophenyl) sulfite with other sulfonylating agents
Overview of Sulfonylating Agents
Sulfonylation, the introduction of a sulfonyl group (-SO₂R) into a molecule, is a fundamental transformation in organic synthesis, with broad applications in the preparation of pharmaceuticals, agrochemicals, and functional materials. The reactivity and selectivity of a sulfonylating agent are paramount and are largely dictated by the nature of the leaving group and the substituents on the sulfur atom. This comparison focuses on commonly employed classes of sulfonylating agents: sulfonyl chlorides, sulfonyl hydrazides, and other reagents used in specific applications.
Performance Comparison of Sulfonylating Agents
The efficacy of a sulfonylating agent is typically evaluated based on reaction yield, selectivity for a specific functional group, and the conditions required for the reaction to proceed efficiently. The following table summarizes available quantitative data for various sulfonylating agents in the context of specific reaction types.
| Sulfonylating Agent | Substrate | Reaction Type | Yield (%) | Reaction Conditions | Reference |
| Chlorosulfonic acid (CSA) | Methyl ester from used cooking oil | Sulfonation | 88.2 | 70°C, 3 h, 1.2:1 CSA/ME molar ratio | [1][2] |
| Sodium bisulfite (NaHSO₃) | Methyl ester from used cooking oil | Sulfonation | 79.4 | 90°C, 3 h, 1.2:1 NaHSO₃/ME molar ratio | [1][2] |
| Sulfuric acid | Activated carbon | Sulfonation for catalyst preparation | 74.47 (FAME conversion) | 5 h, 65°C | [3] |
| Sulfanilic acid | Activated carbon | Sulfonation for catalyst preparation | 46.98 (FAME conversion) | 5 h, 65°C | [3] |
| p-Toluenesulfonyl chloride | Aniline | Sulfonylation | Good to Excellent | Room temperature, solvent-free | [4] |
| p-Toluenesulfonyl chloride | Alcohols | Sulfonylation | Good to Excellent | Room temperature, solvent-free, ZnO catalyst | [4] |
Note: The data presented is from different studies and may not represent a direct head-to-head comparison under identical conditions.
Discussion of Sulfonylating Agent Classes
Sulfonyl Chlorides
Sulfonyl chlorides, such as p-toluenesulfonyl chloride (Ts-Cl), are among the most widely used sulfonylating agents due to their high reactivity.[5] The electrophilicity of the sulfur atom is enhanced by the electron-withdrawing chlorine atom, making them highly susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles.[6] The reactivity of aryl sulfonyl chlorides can be further tuned by substituents on the aromatic ring; electron-withdrawing groups increase reactivity, while electron-donating groups decrease it.[6]
Sulfonyl Hydrazides
Sulfonyl hydrazides have emerged as versatile and stable alternatives to sulfonyl chlorides.[7] They are typically crystalline solids that are easier to handle and more stable than the often-moisture-sensitive sulfonyl chlorides.[7] Their reactivity can be activated under various conditions, including thermal, oxidative, or in the presence of transition metal catalysts, to generate sulfonyl radicals or other reactive sulfonyl species.[7]
Other Sulfonylating Agents
Other reagents like chlorosulfonic acid and sodium bisulfite are also employed, particularly in industrial-scale sulfonations.[1][2] The choice between these agents often depends on the specific substrate and the desired properties of the final product, as well as cost and safety considerations.
The Case of Bis(2-nitrophenyl) sulfite
Currently, there is a notable lack of published experimental data on the use of this compound as a sulfonylating agent. While the presence of two nitrophenyl groups would be expected to significantly influence its reactivity, likely through electronic effects and by acting as a good leaving group, empirical data is necessary to validate its efficacy and compare it to established reagents. The nitrophenyl group is a known activating group in other chemical contexts.
Experimental Protocols
Below are representative experimental protocols for sulfonylation reactions using common agents.
General Protocol for Sulfonylation of an Alcohol using p-Toluenesulfonyl Chloride
-
Materials: Alcohol, p-toluenesulfonyl chloride, a suitable base (e.g., triethylamine or pyridine), and a dry, inert solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
Dissolve the alcohol in the chosen solvent in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the cooled mixture.
-
Allow the reaction to stir at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by adding water or a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
General Protocol for the Sulfonation of a Methyl Ester using Chlorosulfonic Acid
-
Materials: Methyl ester, chlorosulfonic acid, and a suitable reaction vessel.
-
Procedure:
-
Carefully add the methyl ester to the reaction vessel.
-
Slowly and cautiously add chlorosulfonic acid to the methyl ester while stirring and maintaining the desired reaction temperature.
-
Continue stirring for the specified reaction time.
-
Upon completion, carefully neutralize the reaction mixture.
-
Isolate and purify the sulfonated product.
-
Workflow and Pathway Visualizations
To aid in the conceptual understanding of sulfonylation reactions, the following diagrams illustrate a general experimental workflow and a potential reaction pathway.
Caption: General workflow for a typical sulfonylation reaction.
Caption: Simplified reaction pathway for the sulfonylation of an alcohol.
References
- 1. citedrive.com [citedrive.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 5. quora.com [quora.com]
- 6. nbinno.com [nbinno.com]
- 7. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmarking of Bis(2-nitrophenyl) sulfite in Organic Reactions: A Comparative Guide
This guide offers a comparative analysis of Bis(2-nitrophenyl) sulfite for two key applications in organic synthesis: the derivatization of phenols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and the synthesis of unsymmetrical sulfites. Due to the limited availability of direct experimental data for this compound, its performance is benchmarked against established alternative reagents based on proposed reaction mechanisms and existing literature for analogous compounds.
Application 1: Derivatization of Phenols for GC-MS Analysis
Derivatization is a critical step in the analysis of polar compounds like phenols by GC-MS. It involves converting the analyte into a less polar, more volatile, and more thermally stable derivative, leading to improved chromatographic separation and detection.
Comparison of Derivatization Reagents
Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the most common method for derivatizing phenols. This compound is proposed here as a potential alternative, reacting with phenols to form mixed aryl-alkyl sulfites.
Table 1: Performance Comparison of Phenol Derivatization Reagents
| Feature | This compound (Proposed) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Reaction Time | Likely minutes to hours | Can be quantitative within 15 seconds at room temperature[1][2]. | Generally longer than BSTFA; requires heating (e.g., 90 min at 130°C)[3]. |
| Reaction Conditions | Requires a base catalyst (e.g., pyridine, DMAP); anhydrous conditions. | Often requires a catalyst (e.g., TMCS); sensitive to moisture; can be performed at room temperature in a suitable solvent like acetone[1][2]. | Typically requires heating; anhydrous conditions. |
| Derivative Stability | Potentially susceptible to hydrolysis. | TMS derivatives are sensitive to moisture. | TBDMS derivatives are significantly more stable against hydrolysis (up to 10,000 times more than TMS)[4]. |
| Byproducts | 2-nitrophenol. | N-trimethylsilyl-trifluoroacetamide, trifluoroacetamide. | N-methyltrifluoroacetamide. |
| Detection | Derivative contains nitro groups, which could be suitable for Electron Capture Detection (ECD). | Suitable for Flame Ionization Detection (FID) and MS. | Suitable for FID and MS; gives characteristic [M-57]⁺ ion. |
Experimental Protocols
Protocol 1: Derivatization of Phenols using BSTFA (Established Method)
-
Reagents:
-
Phenol standard solution (e.g., 1 mg/mL in acetone).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Acetone (anhydrous).
-
-
Procedure:
-
To 100 µL of the phenol standard solution in a vial, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature. For rapid derivatization, the reaction is often complete within 15 seconds[1][2]. For complex mixtures, a longer time or gentle heating (e.g., 60°C for 30 minutes) may be applied.
-
The sample is ready for direct injection into the GC-MS system.
-
Protocol 2: Derivatization of Phenols using this compound (Proposed Method)
-
Reagents:
-
Phenol standard solution (e.g., 1 mg/mL in anhydrous acetonitrile).
-
This compound.
-
Pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst.
-
Anhydrous acetonitrile.
-
-
Procedure:
-
To 100 µL of the phenol standard solution in a vial, add a 1.2 molar equivalent of this compound.
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Cap the vial tightly and heat at 60-80°C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
The sample may require a simple work-up (e.g., filtration through a small plug of silica) to remove the catalyst and non-volatile byproducts before GC-MS analysis.
-
Workflow and Mechanism Diagrams
Caption: General workflow for sample derivatization prior to GC-MS analysis.
Caption: Proposed reaction mechanism for phenol derivatization.
Application 2: Synthesis of Unsymmetrical Sulfites
Unsymmetrical sulfites (R¹-O-S(O)-O-R²) are valuable synthetic intermediates. The use of a diaryl sulfite like this compound offers a potential route to these compounds via sequential alcoholysis, leveraging the 2-nitrophenoxide as a good leaving group.
Comparison of Synthetic Methods
The classical approach to dialkyl sulfites involves the reaction of thionyl chloride with alcohols. This method is effective for symmetrical sulfites but can be challenging to control for unsymmetrical products. A diaryl sulfite provides a milder alternative for sequential additions.
Table 2: Performance Comparison for Unsymmetrical Sulfite Synthesis
| Feature | This compound (Proposed) | Thionyl Chloride (SOCl₂) | Chlorosulfonic Acid (Flow Synthesis) |
| Selectivity | Potentially high for unsymmetrical products due to sequential addition facilitated by a good leaving group. | Low for unsymmetrical products in a one-pot reaction; requires careful control of stoichiometry and temperature. | High, with rapid reaction times (≤90 seconds) under flow conditions[5]. |
| Reaction Conditions | Stepwise addition of alcohols, likely requiring a base catalyst; mild heating may be needed. | Reaction is exothermic and produces HCl gas; often performed at low temperatures[6][7]. | Mild conditions (20°C) using a microflow reactor; requires specific equipment[5]. |
| Reagent Handling | Solid, likely stable. | Corrosive liquid, reacts violently with water, fuming. | Highly corrosive and moisture-sensitive liquid. |
| Byproducts | 2-nitrophenol. | HCl, SO₂ (from decomposition of intermediates)[6]. | Amine hydrochloride salts. |
| Scalability | Potentially scalable for batch processing. | Well-established for large-scale synthesis of symmetrical sulfites. | Excellent for continuous production, though throughput depends on reactor size. |
Experimental Protocols
Protocol 3: Synthesis of Dialkyl Sulfites using Thionyl Chloride (Established Method)
-
Reagents:
-
Absolute alcohol (2.2 equivalents).
-
Thionyl chloride (1 equivalent).
-
Inert solvent (e.g., dichloromethane).
-
-
Procedure:
-
Dissolve the absolute alcohol in the inert solvent in a flask equipped with a dropping funnel and a gas outlet to vent HCl.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the thionyl chloride dropwise to the alcohol solution with stirring. An inert gas stream can be passed through the solution to help remove the formed HCl[6].
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the evolution of HCl ceases.
-
The reaction mixture is typically washed with water, a mild base (e.g., sodium bicarbonate solution), and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the dialkyl sulfite.
-
Protocol 4: Synthesis of Unsymmetrical Sulfites using this compound (Proposed Method)
-
Reagents:
-
This compound (1 equivalent).
-
First alcohol (R¹OH, 1 equivalent).
-
Second alcohol (R²OH, 1.1 equivalents).
-
A non-nucleophilic base (e.g., 2,6-lutidine).
-
Anhydrous solvent (e.g., THF or dichloromethane).
-
-
Procedure:
-
Step 1: Dissolve this compound and the first alcohol (R¹OH) in the anhydrous solvent. Add 1 equivalent of the base and stir at room temperature for 1-4 hours, monitoring by TLC for the formation of the intermediate mixed sulfite.
-
Step 2: Once the first reaction is complete, add the second alcohol (R²OH) and an additional 1.1 equivalents of the base to the reaction mixture.
-
Gently heat the reaction to 40-50°C to drive the second substitution, displacing the second 2-nitrophenoxide group. Monitor by TLC until the intermediate is consumed.
-
Upon completion, cool the mixture, filter to remove the base-hydrochloride salt, and perform an aqueous work-up.
-
Purify the resulting unsymmetrical sulfite (R¹-O-S(O)-O-R²) by column chromatography.
-
Logical Relationship Diagram
Caption: Proposed sequential synthesis of unsymmetrical sulfites.
References
- 1. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. One-Flow Syntheses of Unsymmetrical Sulfamides and N-Substituted Sulfamate Esters [organic-chemistry.org]
- 6. DE487253C - Process for the preparation of dialkyl sulfites - Google Patents [patents.google.com]
- 7. Dialkyl sulfite | chemical compound | Britannica [britannica.com]
Safety Operating Guide
Navigating the Disposal of Bis(2-nitrophenyl) sulfite: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Bis(2-nitrophenyl) sulfite could not be located. The following disposal procedures are based on general best practices for the handling and disposal of related chemical classes, namely organic sulfites and nitroaromatic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. For compounds like this compound, which belongs to the organic sulfite and nitroaromatic chemical classes, a cautious and informed approach to waste management is essential. Nitroaromatic compounds are known for their potential toxicity and environmental persistence, making their correct handling and disposal a priority for researchers and drug development professionals.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to establish a safe working environment. This includes wearing appropriate Personal Protective Equipment (PPE) and ensuring that the disposal is carried out in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
Due to the potential hazards associated with nitroaromatic compounds, which can include toxicity and skin absorption, a comprehensive suite of PPE is required.[3] This includes:
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.
-
Hand Protection: Use chemically resistant gloves. Given that no specific permeation data is available for this compound, selecting a glove material with broad chemical resistance, such as nitrile or neoprene, is a prudent choice. It is advisable to double-glove for added protection.[4]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against contamination of clothing.
-
Footwear: Closed-toe shoes are a standard requirement in any laboratory setting.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous chemical waste stream. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Segregation: It is critical to segregate chemical waste to prevent dangerous reactions.[5][6] this compound waste should be collected in a dedicated waste container and not mixed with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.
-
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection. A high-density polyethylene (HDPE) or glass container is generally suitable for solid organic waste.
-
Ensure the container is in good condition, with a secure, tight-fitting lid to prevent the release of vapors.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound." Avoid using chemical formulas or abbreviations.
-
Indicate the approximate quantity of the waste in the container.
-
Include the date when the first of the waste was added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
-
Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks.
-
-
Arranging for Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional and regulatory policies, arrange for its collection by your institution's certified hazardous waste disposal service.
-
Follow all institutional procedures for requesting a waste pickup.
-
Summary of Disposal Parameters
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (Presumed based on chemical class) |
| Personal Protective Equipment (PPE) | Chemical splash goggles, chemically resistant gloves (nitrile or neoprene recommended), lab coat, closed-toe shoes. |
| Disposal Container | Labeled, sealed, and chemically compatible container (e.g., HDPE or glass). |
| Waste Segregation | Collect separately from incompatible materials (e.g., strong acids, bases, oxidizers). |
| Method of Disposal | Collection by a certified hazardous waste disposal company. DO NOT dispose of in sanitary sewer or regular trash. |
| Storage | Designated and secure satellite accumulation area with secondary containment. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. Segregation of Waste Chemicals | Salisbury University [salisbury.edu]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Personal protective equipment for handling Bis(2-nitrophenyl) sulfite
This guide provides immediate safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with Bis(2-nitrophenyl) sulfite.
I. Potential Hazards and Personal Protective Equipment (PPE)
Given the presence of nitro groups and a sulfite ester linkage, this compound is presumed to pose several health and safety risks. The necessary personal protective equipment is outlined below.
| Hazard Class | Potential Hazards | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Standard laboratory coat, nitrile gloves, and safety glasses. |
| Skin Corrosion/Irritation | May cause skin irritation.[1][2] | Chemical-resistant gloves (nitrile or neoprene), lab coat. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1][2] | Chemical safety goggles or a face shield. |
| Respiratory Sensitization | Inhalation of dust may cause respiratory irritation. | Use in a well-ventilated area or with local exhaust ventilation. A NIOSH-approved respirator may be necessary for fine dusts or aerosols. |
| Combustibility | Combustible solid.[3] Fire may produce irritating, corrosive, and/or toxic gases, including oxides of nitrogen and sulfur.[3] | Fire extinguisher (dry chemical, carbon dioxide, or foam).[3] Firefighters should wear self-contained breathing apparatus.[3] |
| Reactivity | Reacts with acids to release toxic sulfur dioxide gas.[4][5] | Avoid contact with strong acids and oxidizing agents.[2][6] |
II. Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure laboratory safety and environmental compliance.
A. Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
B. Step-by-Step Handling and Disposal Procedures
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.[2]
2. Handling:
-
Avoid generating dust.[2]
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong acids and oxidizing agents.[2][6]
4. Spill Response:
-
Evacuate the area.
-
Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.
-
Collect the material in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
5. Disposal Plan:
-
All waste containing this compound should be considered hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the chemical waste through a licensed waste disposal company, following all local, state, and federal regulations.[7]
III. First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
